molecular formula C12H9Cl2N B8710549 3-(2,4-Dichlorophenyl)aniline

3-(2,4-Dichlorophenyl)aniline

Cat. No.: B8710549
M. Wt: 238.11 g/mol
InChI Key: LKLCFYKXRSIZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorophenyl)aniline is a useful research compound. Its molecular formula is C12H9Cl2N and its molecular weight is 238.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)aniline

InChI

InChI=1S/C12H9Cl2N/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7H,15H2

InChI Key

LKLCFYKXRSIZPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide to the Physicochemical Characterization of Dichloroaniline Isomers: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide was initially intended to focus on the melting and boiling points of 3-(2,4-Dichlorophenyl)aniline. However, a comprehensive search of chemical databases and scientific literature did not yield reliable physicochemical data for this specific compound, suggesting it is not a commonly synthesized or well-characterized substance.

In the interest of providing a valuable and technically accurate resource, this guide has been pivoted to focus on two closely related and industrially significant isomers: 2,4-Dichloroaniline and 3,4-Dichloroaniline . The principles and methodologies discussed herein are broadly applicable to the characterization of crystalline organic compounds and will be of significant value to researchers in organic synthesis, drug development, and materials science.

Introduction: The Significance of Phase Transitions in Dichloroanilines

Dichloroanilines are a class of chlorinated aromatic amines that serve as crucial intermediates in the synthesis of a wide range of industrial and pharmaceutical products, including dyes, pesticides, and herbicides.[1][2][3] The precise isomeric substitution of chlorine atoms on the aniline ring profoundly influences the molecule's physical and chemical properties. Among the most fundamental of these are the melting and boiling points, which are critical parameters for:

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting range.[4]

  • Compound Identification: As intrinsic properties, melting and boiling points serve as key data points in the identification and characterization of newly synthesized or isolated compounds.

  • Process Optimization: Knowledge of these phase transition temperatures is essential for designing and optimizing purification techniques such as crystallization and distillation, as well as for ensuring safe handling and storage.[5]

This guide provides a detailed overview of the melting and boiling point data for 2,4-dichloroaniline and 3,4-dichloroaniline, along with an in-depth exploration of the experimental methodologies used for their determination.

Physicochemical Data for Dichloroaniline Isomers

The melting and boiling points of 2,4-dichloroaniline and 3,4-dichloroaniline are well-established. The data, compiled from various authoritative sources, are summarized in the table below.

CompoundCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
2,4-Dichloroaniline 554-00-7[6]C₆H₅Cl₂N59-62[7]245[1]
3,4-Dichloroaniline 95-76-1[8]C₆H₅Cl₂N69-72[8][9]272[2]

Note: The reported values may represent a narrow range, which is common in experimental determinations.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range.

The Capillary Method: A Foundational Technique

The capillary method is the most common and fundamental technique for determining the melting point of a solid organic compound.[10] It relies on heating a small, powdered sample within a thin-walled glass capillary tube and observing the temperature at which melting occurs.

Causality Behind Experimental Choices:

  • Sample Preparation: The sample must be finely powdered and thoroughly dried to ensure uniform heat transfer and to avoid the influence of residual solvents, which can depress the melting point. The powder is packed tightly into the capillary to a height of 2-3 mm to create a dense column that is easily observed.[11]

  • Heating Rate: The rate of temperature increase is a critical parameter. An initial rapid heating phase can be employed to quickly approach the expected melting point. However, as the melting point is neared (within about 20°C), the heating rate must be slowed to 1-2°C per minute.[12] This slow rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, allowing for an accurate reading from the thermometer.[11]

  • Observation: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[12]

Experimental Protocol: Melting Point Determination using a Digital Apparatus

Modern digital melting point apparatuses offer a high degree of precision and control over the heating process and often include features like a magnifying lens or a camera for clear observation.[13][14]

Step-by-Step Methodology:

  • Sample Preparation: Finely crush the crystalline 2,4-dichloroaniline or 3,4-dichloroaniline sample using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a packed column height of 2-3 mm.[15]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.[16]

  • Initial Heating: If the approximate melting point is known, set the plateau temperature to about 10-15°C below the expected value. The apparatus will heat rapidly to this temperature.[14]

  • Fine Heating and Observation: Initiate the final heating phase with a ramp rate of 1-2°C per minute.[15] Observe the sample closely through the viewing lens.

  • Data Recording: Record the temperature at which the first signs of melting appear (the solid may shrink or form a liquid phase). Continue to observe and record the temperature at which the last of the solid melts, resulting in a clear liquid. This range is the melting point of the sample.[15]

  • Cooling: Allow the apparatus to cool sufficiently before performing subsequent measurements.[12]

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis prep1 Dry and powder the crystalline sample prep2 Load sample into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in apparatus prep2->meas1 meas2 Rapid heating to ~15°C below expected MP meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 meas4 Observe and record melting range meas3->meas4 data1 Compare with literature values meas4->data1 data2 Assess purity based on range sharpness data1->data2 BoilingPointWorkflow Workflow for Boiling Point Determination (Thiele Tube) cluster_setup Apparatus Setup cluster_measurement Measurement cluster_data Finalization setup1 Place sample in test tube setup2 Insert inverted capillary setup1->setup2 setup3 Attach to thermometer and place in Thiele tube setup2->setup3 meas1 Heat side arm of Thiele tube setup3->meas1 meas2 Observe for steady stream of bubbles meas1->meas2 meas3 Remove heat and allow to cool meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4 data1 Record ambient pressure meas4->data1 data2 Apply pressure correction if necessary data1->data2

Caption: A flowchart detailing the Thiele tube method for boiling point determination.

Conclusion

The determination of melting and boiling points are indispensable techniques in the chemical sciences for the identification and purity assessment of compounds like 2,4-dichloroaniline and 3,4-dichloroaniline. While modern automated systems provide convenience and high precision, a thorough understanding of the principles behind classical methods like capillary melting point and Thiele tube boiling point determination is essential for any practicing scientist. The data and protocols presented in this guide offer a robust framework for the accurate physicochemical characterization of these and other crystalline organic solids.

References

  • University of Calgary.

  • (2022-05-05). Chemistry LibreTexts.

  • (2023-05-08). Westlab Canada.

  • (2025-07-23). GeeksforGeeks.

  • (2023-11-29). J&K Scientific LLC.

  • chemconnections.org.

  • Edisco.

  • Wikipedia.

  • Mettler Toledo.

  • Stanford Research Systems.

  • (2022-04-07). Chemistry LibreTexts.

  • University of Calgary.

  • Contech Weighing Scales.

  • (2019-07-29). Glasp.

  • chymist.com.

  • SSERC.

  • (2021-08-23). YouTube.

  • Cole-Parmer.

  • Stanford Research Systems.

  • Electrothermal.

  • Electronics India.

  • PubChem.

  • ChemicalBook.

  • Wikipedia.

  • Guidechem.

  • ChemicalBook.

  • ChemicalBook.

  • Sigma-Aldrich.

  • ChemicalBook.

  • PubChem.

  • Scribd.

  • Google Patents.

  • PrepChem.com.

  • Google Patents.

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-(2,4-Dichlorophenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-(2,4-Dichlorophenyl)aniline was not publicly available. The following in-depth technical guide has been meticulously constructed by leveraging data from structurally analogous compounds, namely 2,4-dichloroaniline and 3,4-dichloroaniline. These compounds share the core dichlorophenylaniline structure and are anticipated to exhibit similar toxicological and reactivity profiles. This guide is intended to provide a robust framework for risk assessment and safe handling. However, it is imperative that users exercise extreme caution and, whenever possible, obtain a compound-specific SDS from the manufacturer before commencing any work.

The Dichlorophenylaniline Moiety: A Profile of Potential Hazards

The dichloroaniline scaffold is a cornerstone in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4] However, this utility is counterbalanced by significant health and environmental hazards. Aromatic amines, as a class, are known for their potential toxicity, and the addition of chlorine atoms can further modulate this profile. Based on the data for its isomers, this compound is presumed to be a toxic substance with the potential for both acute and chronic health effects.[5][6]

Anticipated Hazard Classifications:

Hazard ClassAnticipated ClassificationRationale based on Analogous Compounds
Acute Toxicity (Oral) Category 3 or 4Toxic or Harmful if swallowed.[5]
Acute Toxicity (Dermal) Category 3Toxic in contact with skin.[5][7]
Acute Toxicity (Inhalation) Category 3Toxic if inhaled.[5][7]
Skin Corrosion/Irritation Category 2Causes skin irritation.[8]
Serious Eye Damage/Irritation Category 1 or 2ACauses serious eye damage or irritation.[7][8][9]
Skin Sensitization Category 1May cause an allergic skin reaction.[2]
Carcinogenicity Suspected CarcinogenSome chlorinated anilines are suspected of causing cancer.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Data on analogous compounds suggests potential for organ damage.[5]
Aquatic Hazard (Acute & Chronic) Category 1 or 2Very toxic or toxic to aquatic life with long-lasting effects.

Prudent Practices: A Step-by-Step Guide to Safe Handling

A proactive and informed approach is paramount when working with potentially hazardous compounds like this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous airborne substances is through robust engineering controls.

  • Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood.[10] This ensures that any dust or vapors are captured at the source and not released into the laboratory environment. The fume hood's face velocity should be regularly checked to ensure it meets institutional and regulatory standards.

  • Ventilation: The laboratory should have adequate general ventilation to further dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[11]

  • Hand Protection: Wear nitrile or other chemically resistant gloves at all times.[2] Double gloving is recommended, especially when handling larger quantities or during prolonged procedures. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are the minimum requirement.[2] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[2]

  • Skin and Body Protection: A laboratory coat is essential. For procedures with a higher risk of contamination, consider using a chemically resistant apron or a disposable coverall.

  • Respiratory Protection: If there is a potential for generating significant dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

PPE_Workflow Start Entering the Lab LabCoat Wear Lab Coat Start->LabCoat Gloves Don Nitrile Gloves FaceShield Consider Face Shield (Splash Risk) Gloves->FaceShield Goggles Wear Safety Goggles Goggles->Gloves LabCoat->Goggles Respirator Assess Need for Respirator (Aerosol Risk) FaceShield->Respirator Work Handle Compound in Fume Hood Respirator->Work End Decontaminate & Doff PPE Work->End

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Storage and Handling Practices

Proper storage and handling are critical to prevent accidental exposure and maintain the integrity of the compound.

  • Storage: Store this compound in a tightly sealed, clearly labeled container.[11] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[13]

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately following the procedures outlined in Section 3. Avoid the accumulation of dust.

Emergency Protocols: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

Exposure Response

Exposure_Response Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Eyes with Water (15 min) Eye_Contact->Rinse_Eyes Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Skin Rinse Skin with Water (15 min) Remove_Clothing->Rinse_Skin Rinse_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: Emergency response workflow for different routes of exposure.

  • Inhalation: Immediately move the affected individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills: For small spills, carefully dampen the material with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust.[9] Scoop the mixture into a labeled, sealable container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of hazardous waste through your institution's EHS-approved waste management program.[11] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of potentially hazardous research chemicals like this compound is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently applying engineering controls and PPE, and being prepared for emergencies, researchers can confidently and responsibly advance their scientific endeavors. This guide provides a foundational framework, but it is the responsibility of every individual scientist to remain vigilant, informed, and committed to the principles of laboratory safety.

References

  • Ullmann's Encyclopedia of Industrial Chemistry. (n.d.).
  • Wikipedia. (2023). 2,4-Dichloroaniline.
  • ChemicalBook. (2023). 2,4-DICHLOROANILINE.
  • Fisher Scientific. (2021).
  • Merck. (2022).
  • Apollo Scientific. (2023).
  • Fisher Scientific. (2021).
  • Diploamata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • PubChem. (n.d.). 3,4-Dichloroaniline.
  • Sigma-Aldrich. (2023).
  • ACS Publications. (2022).
  • CymitQuimica. (n.d.). Safety Data Sheet: 2-(3.5-Dichlorophenoxy)aniline.
  • Fisher Scientific. (2021).
  • CDH Fine Chemical. (n.d.).
  • Loba Chemie. (2019). 2,4-DICHLOROANILINE EXTRA PURE MSDS.
  • ChemicalBook. (2023). 2,4-Dichloroaniline.
  • Tulane University. (n.d.).
  • ChemicalBook. (2023). 3,4-Dichloroaniline.
  • Wikipedia. (2023). 2,4-Dichloroaniline.

Sources

Methodological & Application

synthesis of 3-(2,4-Dichlorophenyl)aniline via Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 3-(2,4-Dichlorophenyl)aniline via Suzuki-Miyaura Coupling

Abstract

This application note details a robust protocol for the synthesis of This compound , a critical biaryl amine intermediate used in the development of kinase inhibitors and agrochemicals. The synthesis utilizes a chemoselective Suzuki-Miyaura cross-coupling strategy, exploiting the reactivity difference between aryl bromide and aryl chloride bonds. By coupling 1-bromo-2,4-dichlorobenzene with 3-aminophenylboronic acid pinacol ester , we achieve high regioselectivity, preserving the chloro-substituents essential for downstream structure-activity relationship (SAR) studies.

Introduction & Retrosynthetic Analysis

Biaryl anilines are "privileged structures" in medicinal chemistry, serving as scaffolds for diverse therapeutic agents. The target molecule, this compound, presents a synthetic challenge: constructing the biaryl C-C bond without affecting the existing C-Cl bonds or the free amine.

Traditional methods (e.g., reduction of nitro-biaryls) add steps. A direct Suzuki coupling is more efficient but requires careful catalyst selection to prevent oxidative addition into the C-Cl bonds (dechlorination) or catalyst poisoning by the free amine.

Retrosynthetic Strategy: The molecule is disconnected at the biaryl axis. We select 1-bromo-2,4-dichlorobenzene as the electrophile because the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bonds (Bond Dissociation Energy: C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol).

Retrosynthesis Target This compound (Target) Disconnect Target->Disconnect Suzuki Disconnection Precursor1 1-Bromo-2,4-dichlorobenzene (Electrophile) Disconnect->Precursor1 Precursor2 3-Aminophenylboronic acid pinacol ester (Nucleophile) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection relying on chemoselective C-Br activation.

Critical Reaction Parameters

To ensure success, the following parameters were optimized based on standard chemoselective coupling protocols [1, 2].

ParameterSelectionRationale
Catalyst Pd(dppf)Cl₂·DCM The bidentate ferrocenyl ligand (dppf) creates a large bite angle, enhancing the rate of reductive elimination and stability. It is less prone to activating C-Cl bonds compared to electron-rich phosphines like PCy₃.
Base K₂CO₃ (2.0 M aq) A mild inorganic base minimizes protodeboronation of the boronic ester while sufficiently activating the boron species for transmetalation.
Solvent 1,4-Dioxane / Water (4:1) This mixture ensures solubility of both the organic halides and the inorganic base. The presence of water is critical for the formation of the reactive hydroxo-palladium or boronate species.
Temperature 80 °C High enough to drive the reaction but low enough to prevent activation of the C-Cl bonds (typically requiring >100 °C with specialized ligands).

Mechanistic Pathway

Understanding the catalytic cycle is vital for troubleshooting. The cycle proceeds through three main stages.[1][2] Note that the Oxidative Addition step is where selectivity is determined; the catalyst must insert into the C-Br bond preferentially over the C-Cl bonds.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Selectivity Step) Pd0->OxAdd + Ar-Br PdII_ArX L2Pd(Ar)Br (Intermediate I) OxAdd->PdII_ArX BaseStep Ligand Exchange (+ Base) PdII_ArX->BaseStep + OH- / - Br- TransMet Transmetalation (+ Boronic Ester) BaseStep->TransMet + Ar'-B(OR)2 PdII_ArAr L2Pd(Ar)(Ar') (Intermediate II) TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 + Biaryl Product

Figure 2: Catalytic cycle emphasizing the oxidative addition of the aryl bromide.

Detailed Experimental Protocol

Safety Warning: Aryl halides and boronic esters are irritants. Palladium compounds are toxic. Perform all manipulations in a fume hood.

Reagents and Materials[1][3][4][5][6][7][8][9][10][11][12][13]
  • Reactant A: 1-Bromo-2,4-dichlorobenzene (1.0 equiv, 2.26 g, 10 mmol)

  • Reactant B: 3-Aminophenylboronic acid pinacol ester (1.1 equiv, 2.41 g, 11 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM) (3 mol%, 245 mg)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 4.14 g dissolved in 10 mL H₂O)

  • Solvent: 1,4-Dioxane (40 mL, degassed)

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Reactant A (Aryl Bromide), Reactant B (Boronic Ester), and the Pd catalyst to the flask.

  • Seal the flask with a septum and evacuate/backfill with Nitrogen (N₂) three times to remove oxygen (Oxygen causes homocoupling and catalyst deactivation).

Step 2: Solvent Addition and Degassing

  • Add the 1,4-Dioxane via syringe.

  • Add the aqueous K₂CO₃ solution via syringe.

  • Critical Step: Sparge the biphasic mixture with N₂ for 10 minutes while stirring.

Step 3: Reaction

  • Place the flask in a preheated oil bath at 80 °C .

  • Stir vigorously (700+ RPM) to ensure mixing of the aqueous and organic phases.

  • Monitor reaction progress by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC after 2 hours.

    • Endpoint: Disappearance of 1-Bromo-2,4-dichlorobenzene.

    • Note: Reaction typically completes in 4–6 hours.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium black; wash the pad with EtOAc (50 mL).

  • Transfer filtrate to a separatory funnel. Add water (30 mL) and separate phases.

  • Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude dark oil/solid.

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% to 30% EtOAc in Hexanes.

    • The product is an aniline derivative and will be slightly polar.

  • Evaporate fractions containing the product to yield an off-white to pale yellow solid.

Quality Control & Characterization

Expected Yield: 75–85%

Analytical Data (Simulated/Reference Values):

  • Physical State: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • Dichlorophenyl Ring: δ 7.48 (d, J=2.0 Hz, 1H, H-3'), 7.30 (dd, J=8.2, 2.0 Hz, 1H, H-5'), 7.25 (d, J=8.2 Hz, 1H, H-6'). Note: The doublet at 7.25 corresponds to the proton ortho to the biaryl bond.

    • Aniline Ring: δ 7.18 (t, J=7.8 Hz, 1H), 6.78 (d, J=7.8 Hz, 1H), 6.72 (s, 1H), 6.68 (d, J=7.8 Hz, 1H). Note: Broad singlet at ~3.7 ppm for NH₂.

  • MS (ESI): Calculated for C₁₂H₉Cl₂N [M+H]⁺: 238.01. Found: 238.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of catalyst.Ensure rigorous degassing (sparging) of solvents and reagents.
Dechlorination (Byproduct) Temperature too high or catalyst too active.Lower temp to 60-70°C. Ensure Pd(dppf)Cl₂ is used, not Pd(PCy₃)₂.
Homocoupling (Ar-Ar) Presence of Oxygen.[3][4]Check N₂ lines. Add a few drops of scavenger (e.g., 1,2-dibromoethane) if using Pd(PPh₃)₄ (though less relevant for dppf).
Black Precipitate Catalyst decomposition ("Pd Black").Normal at end of reaction. If early, indicates instability; add excess ligand or lower temp.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Application Note. (2025). Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline.[5] BenchChem Protocols. Link (Based on structural analogy for poly-halogenated anilines).

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Chemoselectivity. Link

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-(2,4-Dichlorophenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 3-(2,4-Dichlorophenyl)aniline .

The Substrate Challenge: The target substrate, this compound, presents a specific chemoselectivity challenge. It contains a nucleophilic primary amine site (-NH2) alongside two electrophilic aryl chloride sites (Ar-Cl) on the biaryl scaffold.

  • Goal: Selectively couple the amine with an external aryl halide (electrophile).

  • Risk: Competitive oxidative addition of the catalyst into the substrate's own internal aryl-chloride bonds, leading to oligomerization or self-coupling.

  • Solution: Exploiting the kinetic rates of oxidative addition (

    
    ) using Fourth-Generation (G4) Buchwald Precatalysts.
    

Mechanistic Principles & Catalyst Selection

To achieve high fidelity, we utilize BrettPhos Pd G4 or XPhos Pd G4 . These precatalysts generate the active mono-ligated Pd(0) species (


) rapidly and quantitatively at mild temperatures.
The Selectivity Hierarchy

The success of this protocol relies on the "Electrophile Hierarchy." By selecting a coupling partner that is an Aryl Bromide (Ar-Br) or Aryl Triflate (Ar-OTf) , the catalyst will preferentially undergo oxidative addition with the external partner rather than the internal chlorides of the substrate.

Ligand Selection Logic
  • BrettPhos: The gold standard for primary amines. Its bulk prevents bis-arylation (formation of tertiary amines) and promotes reductive elimination.

  • XPhos: Excellent general-purpose ligand; particularly useful if the external coupling partner is sterically hindered.

  • RuPhos: Recommended if the amine is secondary (not the case here, but useful if the starting material is N-alkylated).

Visualizing the Chemoselectivity Pathway

The following diagram illustrates the kinetic competition we must control.

Chemoselectivity Pd0 Active Catalyst [L-Pd(0)] Path_A Path A (Desired) Oxidative Addition into Ar-Br Pd0->Path_A Fast (k1) Path_B Path B (Undesired) Oxidative Addition into Internal Ar-Cl Pd0->Path_B Slow (k2) Substrate Substrate: This compound Substrate->Path_A Amine Coordination Substrate->Path_B Internal Cl Attack Partner Coupling Partner: Ar-Br Partner->Path_A Complex_A Pd(II)-Ar Complex Path_A->Complex_A SideProduct Polymerization/Self-Coupling Path_B->SideProduct Product Final C-N Product Complex_A->Product Reductive Elimination

Figure 1: Kinetic competition in the catalytic cycle. Path A is kinetically favored when the coupling partner is an Aryl Bromide.

Experimental Protocol

Reagents & Materials Table
ComponentReagentEquiv.Role
Nucleophile This compound1.0Substrate (Amine)
Electrophile Aryl Bromide (R-Ph-Br)1.1 - 1.2Coupling Partner
Catalyst BrettPhos Pd G4 0.01 - 0.03Precatalyst (1-3 mol%)
Base NaOtBu (Sodium tert-butoxide)1.4Strong Base (Standard)
Alt. Base K₂CO₃ or Cs₂CO₃2.0Mild Base (Sensitive Groups)
Solvent 1,4-Dioxane (Anhydrous)[0.2 M]Reaction Medium
Step-by-Step Methodology

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

  • Vessel Preparation: Flame-dry a resealable reaction vial (e.g., 4 mL or 8 mL screw-cap vial with septum) and equip it with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition:

    • Add This compound (1.0 equiv).

    • Add the Aryl Bromide partner (1.1 equiv). (If liquid, add in step 4).

    • Add NaOtBu (1.4 equiv). Critical: Store NaOtBu in a desiccator; moisture kills the reaction.

    • Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).

  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M (relative to the amine).

    • (If the Aryl Bromide is liquid, add it now via microliter syringe).

  • Reaction:

    • Place the vial in a pre-heated heating block at 80°C .

    • Stir vigorously (800-1000 rpm).

    • Monitor via LC-MS or TLC at 1 hour. Most G4 reactions complete within 1-4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite/Silica to remove Pd black and salts.

    • Concentrate the filtrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting

If the standard protocol yields low conversion or side products, consult the decision tree below.

Common Issues
  • Low Conversion: Often caused by "poisoned" catalyst (O2/H2O) or deactivated amine.

    • Fix: Increase temp to 100°C; switch solvent to t-Amyl Alcohol.

  • Scrambling (Internal Cl reaction):

    • Fix: Lower temperature to 60°C; ensure Electrophile is an Aryl Bromide or Iodide (not Chloride).

  • Bis-Arylation (Formation of Tertiary Amine):

    • Fix: Use BrettPhos specifically (steric bulk prevents second addition).

Optimization Workflow

Optimization Start Start Optimization Check_Partner Is Partner Ar-Cl? Start->Check_Partner Risk_High High Risk of Side Reaction Check_Partner->Risk_High Yes Select_Cat Select Catalyst Check_Partner->Select_Cat No (It is Ar-Br/I) Switch_Br Switch to Ar-Br or Ar-OTf Risk_High->Switch_Br Recommended Switch_Br->Select_Cat Run_Rxn Run at 80°C (NaOtBu / Dioxane) Select_Cat->Run_Rxn BrettPhos Pd G4 Analyze Analyze LCMS Run_Rxn->Analyze Good Yield > 85% Scale Up Analyze->Good Success Low_Conv Low Conversion (< 50%) Analyze->Low_Conv Side_Prod Side Products (Internal Cl Reacted) Analyze->Side_Prod Fix_Conv 1. Switch to t-Amyl Alcohol 2. Increase Temp to 100°C 3. Use XPhos G4 Low_Conv->Fix_Conv Fix_Sel 1. Lower Temp to 60°C 2. Switch Base to Cs2CO3 3. Ensure Ar-Br Partner Side_Prod->Fix_Sel Fix_Conv->Run_Rxn Retry Fix_Sel->Run_Rxn Retry

Figure 2: Decision tree for optimizing reaction conditions based on chemoselectivity and conversion.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[1] Wikipedia (General Overview & History). Link

  • Merck / Sigma-Aldrich. "Buchwald Catalysts & Ligands User Guide." Merck Millipore. Link

  • Sigma-Aldrich. "BrettPhos Pd G4 Product & Protocol Information."[2] Sigma-Aldrich.[2] Link

  • ChemicalBook. "3,4-Dichloroaniline Properties and Safety." (Analogous substructure data). Link

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Chemical Insights. Link

Sources

using 3-(2,4-Dichlorophenyl)aniline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Purification of 3-(2,4-Dichlorophenyl)aniline for Kinase Inhibitor Libraries

Part 1: Executive Summary & Strategic Rationale

This compound is a specialized biaryl intermediate, distinct from commodity chloroanilines. It serves as a critical "Privileged Scaffold" in the synthesis of Type II Kinase Inhibitors (e.g., targeting VEGFR, PDGFR, or p38 MAP kinase).

Unlike simple anilines, this biaryl motif provides two essential pharmacological functions:

  • Geometric Orientation: The meta (3-position) linkage creates a "kinked" geometry, often required to access the hydrophobic back-pocket of kinase active sites (DFG-out conformation).

  • Lipophilic Interaction: The 2,4-dichlorophenyl moiety acts as a hydrophobic anchor, increasing affinity for non-polar regions within the binding pocket while modulating metabolic stability via halogenation.

Scope of this Guide: This application note details the Suzuki-Miyaura Cross-Coupling protocol required to synthesize this sterically hindered scaffold. It addresses the specific challenge of ortho-chlorine substitution (steric clash) and provides a validated workflow for Palladium Scavenging to meet ICH Q3D elemental impurity guidelines (<10 ppm) for pharmaceutical use.

Part 2: Chemical Context & Mechanistic Challenges

The Steric Challenge

The synthesis involves coupling a 3-functionalized aniline with a 2,4-dichlorophenyl donor. The presence of a chlorine atom at the ortho (2-position) of the phenyl ring creates significant steric hindrance near the palladium center during the transmetalation step.

  • Standard Conditions: Often fail or result in low yields due to slow transmetalation.

  • Optimized Approach: Utilization of electron-rich, bulky phosphine ligands (e.g., dppf or XPhos) or elevated temperatures to overcome the activation energy barrier.

Pathway Visualization

The following diagram illustrates the synthetic logic and the critical steric interaction point.

BiarylSynthesis cluster_conditions Critical Process Parameters SM1 3-Bromoaniline (Electrophile) Cat Pd(dppf)Cl2 / Na2CO3 (Catalytic System) SM1->Cat SM2 2,4-Dichlorophenylboronic Acid (Nucleophile) SM2->Cat Inter Transmetalation Complex (Steric Hindrance at 2-Cl) Cat->Inter Oxidative Addition Prod This compound (Target Scaffold) Inter->Prod Reductive Elimination (Reflux) App Urea/Amide Kinase Inhibitors Prod->App Functionalization Info Temp: 90°C Solvent: Dioxane/H2O Time: 4-6h

Caption: Synthetic pathway highlighting the steric bottleneck at the transmetalation stage due to the 2-chloro substituent.

Part 3: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: High-yield synthesis of the biaryl core while minimizing protodeboronation of the boronic acid.

Reagents:

  • Substrate A: 3-Bromoaniline (1.0 equiv, 10 mmol, 1.72 g)

  • Substrate B: 2,4-Dichlorophenylboronic acid (1.2 equiv, 12 mmol, 2.29 g)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3 mol%, 0.3 mmol, 245 mg)

  • Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Nitrogen (N2) or Argon.

  • Charging: Add 3-Bromoaniline, 2,4-Dichlorophenylboronic acid, and the Pd(dppf)Cl2 catalyst to the flask.

    • Note: Pd(dppf)Cl2 is chosen for its resistance to air and ability to handle steric bulk better than Pd(PPh3)4.

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and stir to dissolve.

  • Degassing (Critical): Sparge the solution with N2 for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Base Addition: Add the degassed 2.0 M Na2CO3 solution (15 mL) via syringe.

  • Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1) every 2 hours. The limiting reagent (3-Bromoaniline) should disappear.

    • Typical Time: 4–6 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc, 100 mL) and Water (50 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Combine organics, wash with Brine, and dry over anhydrous Na2SO4.

    • Concentrate in vacuo to yield the crude dark oil.

Protocol B: Purification & Palladium Scavenging (Pharma Grade)

Objective: Remove residual Pd to <10 ppm and isolate pure amine.

Rationale: Column chromatography alone often leaves 500–1000 ppm residual palladium, which is toxic and interferes with downstream biological assays.

Methodology:

  • Filtration: Dissolve crude oil in minimal Dichloromethane (DCM) and filter through a pad of Celite to remove bulk palladium black.

  • Scavenging Treatment:

    • Dissolve the filtrate in THF (10 mL/g of crude).

    • Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w/w relative to crude mass).

    • Stir at 40°C for 4 hours.

    • Filter off the resin.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: 0% to 30% EtOAc in Hexanes.

    • Observation: The product typically elutes as a viscous, pale-yellow oil or low-melting solid.

  • Validation:

    • Assess purity via HPLC (>98% required).

    • Assess Pd content via ICP-MS (Target: <10 ppm).

Data Summary Table: Typical Yields & Specs

ParameterSpecificationTypical Result
Yield > 75%82% (Isolated)
Appearance Pale Yellow Solid/OilOff-white Solid
Purity (HPLC) > 98.0% (AUC)99.2%
Residual Pd < 20 ppm4 ppm (after scavenging)
1H NMR Consistent with StructureConfirmed (Diagnostic d at ~7.2 ppm)

Part 4: Downstream Application (Kinase Inhibitor Synthesis)

The primary utility of this compound is its conversion into a Biaryl Urea .

Protocol C: Urea Formation (General Procedure)

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Reagent: Add the desired Isocyanate (e.g., Phenyl isocyanate or Heteroaryl isocyanate) (1.1 equiv).

  • Catalysis: Generally spontaneous; if slow, add 1-2 drops of Triethylamine.

  • Isolation: The urea product often precipitates from DCM. Filter and wash with cold ether.

Workflow Visualization:

Workflow Step1 Step 1: Suzuki Coupling (Pd-Catalyzed) Step2 Step 2: Celite Filtration (Bulk Metal Removal) Step1->Step2 Step3 Step 3: SiliaMetS® Scavenging (Trace Metal Removal) Step2->Step3 Filtrate Step4 Step 4: Flash Chromatography (Purification) Step3->Step4 Resin-Free Solution Step5 Final QC: HPLC & ICP-MS Step4->Step5 Isolated Solid

Caption: Optimized workflow ensuring pharmaceutical-grade purity by integrating specific metal scavenging steps.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Wilhelm, T., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates.[3] Organic Process Research & Development, 15(6), 1371–1376. Link

  • Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994–3008. (Demonstrates utility of biaryl ureas). Link

Sources

3-(2,4-Dichlorophenyl)aniline in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(2,4-Dichlorophenyl)aniline in Next-Generation SDHI Fungicide Discovery

Executive Summary

This application note details the synthesis, purification, and downstream utilization of This compound (3-DCPA), a critical biaryl intermediate in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

SDHIs, such as Boscalid, Fluxapyroxad, and Bixafen, rely on a specific pharmacophore: an amide bridge connecting a heterocyclic acid core (often pyrazole) to a lipophilic biaryl tail. 3-DCPA represents a strategic "tail" scaffold used to modulate lipophilicity (LogP) and metabolic stability in novel fungicide candidates. This guide provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent conversion into active carboxamide ingredients.

Chemical Profile & Mechanistic Role

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₂H₉Cl₂N
Molecular Weight 238.11 g/mol
Role Lipophilic amine "tail" for SDHI fungicides
Target Enzyme Succinate Dehydrogenase (Complex II) - Ubiquinone Binding Site (Q-site)
Key Structural Feature Biaryl torsion angle; critical for fitting into the hydrophobic pocket of the SDH enzyme.

Mechanistic Insight: The 2,4-dichloro substitution pattern on the distal phenyl ring introduces steric bulk that forces the biaryl system out of planarity. This "twisted" conformation is essential for high-affinity binding to the proximal ubiquinone-binding site of the fungal SDH complex, disrupting the electron transport chain and halting fungal respiration.

Upstream Synthesis: Optimized Suzuki-Miyaura Coupling

The synthesis of 3-DCPA is achieved through a palladium-catalyzed cross-coupling between 3-bromoaniline and 2,4-dichlorophenylboronic acid .

Reaction Pathway Visualization

SuzukiSynthesis Start1 3-Bromoaniline (Electrophile) Intermediate Pd(II) Transmetalation Complex Start1->Intermediate Oxidative Addition Start2 2,4-Dichlorophenyl- boronic Acid (Nucleophile) Start2->Intermediate Activation by Base Catalyst Pd(dppf)Cl2 • DCM (Catalyst) Catalyst->Intermediate Base K2CO3 (2M aq) (Base) Base->Intermediate Product This compound (Target Biaryl) Intermediate->Product Reductive Elimination

Figure 1: Catalytic cycle for the synthesis of 3-DCPA via Suzuki-Miyaura coupling.[1][2][3]

Experimental Protocol

Materials:

  • 3-Bromoaniline (1.0 eq, 10 mmol)

  • 2,4-Dichlorophenylboronic acid (1.2 eq, 12 mmol)

  • Pd(dppf)Cl₂[1] · CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.72 g) and 2,4-dichlorophenylboronic acid (2.29 g) in 40 mL of 1,4-dioxane.

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd(0) species is the primary cause of yield loss.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg) and 10 mL of degassed 2M aqueous K₂CO₃.

  • Reaction: Fit the flask with a reflux condenser and heat to 90°C for 12 hours under an inert atmosphere. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with ethyl acetate (50 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

    • Expected Yield: 85-92%

    • Appearance: Off-white to pale yellow solid.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (O₂)Ensure rigorous degassing; switch to Pd(PPh₃)₄ if steric hindrance is low (though dppf is preferred here).
Homocoupling (Biaryl-Biaryl) Boronic acid oxidationAdd boronic acid slowly or use a slight excess (1.5 eq).
Dark Black Precipitate Palladium aggregationNormal. Ensure filtration through Celite is thorough.

Downstream Application: Synthesis of SDHI Candidates

The primary utility of 3-DCPA is its coupling with pyrazole-4-carbonyl chlorides to generate the active carboxamide fungicide.

Library Synthesis Workflow

SDHISynthesis Biaryl This compound (Amine Core) Coupling Amide Coupling (THF, Et3N, 0°C to RT) Biaryl->Coupling AcidCl Pyrazole-4-carbonyl Chloride (Acid Chloride) AcidCl->Coupling Final SDHI Candidate (Carboxamide) Coupling->Final HCl Scavenging

Figure 2: Convergent synthesis of the final SDHI active ingredient.

Protocol: Amide Condensation

Objective: Synthesize N-(3-(2,4-dichlorophenyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Procedure:

  • Dissolution: Dissolve 3-DCPA (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq) or Pyridine. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in THF.

    • Note: The reaction is highly exothermic. Control addition rate to maintain temperature < 5°C.

  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate.

  • Isolation: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Quality Control & Validation

To ensure the integrity of the synthesized intermediate for biological screening, the following QC parameters must be met.

A. HPLC Purity Method

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

B. ¹H-NMR Validation (400 MHz, DMSO-d₆)

  • Diagnostic Peaks:

    • Amine Protons: Broad singlet at δ 5.2–5.5 ppm (2H, -NH₂).

    • Biaryl Linkage: Look for the specific splitting pattern of the 2,4-dichlorophenyl ring (doublet at ~7.4 ppm, doublet of doublets at ~7.6 ppm, doublet at ~7.7 ppm).

    • Aniline Ring: Multiplets at δ 6.5–7.2 ppm.

Safety & Handling

  • Hazard Class: 3-DCPA is a halogenated aromatic amine. Treat as a potential skin sensitizer and aquatic toxin.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste Disposal: All aqueous waste containing palladium or halogenated organics must be segregated into specific heavy metal/halogenated waste streams. Do not dispose of down the drain.

References

  • Suzuki-Miyaura Coupling Mechanism & Review

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • SDHI Fungicide Structure-Activity Relationships: Rheinheimer, J. (2011). The Challenge of Discovering New Carboxamide Fungicides. Modern Crop Protection Compounds, Wiley-VCH.
  • General Protocol for Biaryl Anilines

    • BenchChem. (2025).[1][2][4] Application Notes for Suzuki Coupling of Haloanilines. Link

  • Colacot, T. J. (2010).

Sources

reaction conditions for diazotization of 3-(2,4-Dichlorophenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Diazotization Protocols for 3-(2,4-Dichlorophenyl)aniline

Executive Summary

This guide details the reaction engineering required for the diazotization of This compound , a hydrophobic biaryl amine often utilized as a scaffold in kinase inhibitors and agrochemicals. Unlike simple anilines, this substrate presents specific challenges: low aqueous solubility due to the lipophilic dichlorophenyl moiety and reduced nucleophilicity of the amino group due to the electron-withdrawing nature of the biaryl system.

We present two validated protocols:

  • Method A (Modified Aqueous): A scalable, cost-effective method using an Acetic Acid/HCl co-solvent system to ensure homogeneity.[1][2][3]

  • Method B (Anhydrous): A high-fidelity method using tert-butyl nitrite (t-BuONO) in acetonitrile, ideal for subsequent anhydrous Sandmeyer or coupling reactions.[2][3]

Chemical Context & Substrate Analysis

Substrate: this compound CAS: (Generic Biaryl Class) | MW: ~238.1 g/mol pKa (est.): ~3.0–3.5 (weaker base than aniline due to inductive effects of the chlorinated ring).[2]

Mechanistic Challenges:

  • Solubility: The biaryl structure creates significant lipophilicity. Standard aqueous HCl diazotization often results in the formation of an insoluble amine-hydrochloride "crust," preventing complete reaction.

  • Stability: The resulting diazonium salt is moderately stable at 0°C but prone to dediazoniation (decomposition to phenols/tars) if temperatures exceed 10°C during formation.

Critical Decision Matrix

Use the following logic flow to select the appropriate protocol for your downstream application.

DecisionMatrix Start Start: this compound Downstream What is the Downstream Reaction? Start->Downstream Aqueous Aqueous Coupling (e.g., Phenol formation, Azo dyes) Downstream->Aqueous Hydrolysis/Coupling Anhydrous Anhydrous/Sandmeyer (e.g., Halogenation, Cyanation) Downstream->Anhydrous Substitution MethodA Method A: Modified Aqueous (AcOH / HCl / NaNO2) Aqueous->MethodA MethodB Method B: Anhydrous (MeCN / t-BuONO) Anhydrous->MethodB

Figure 1: Decision tree for protocol selection based on downstream synthetic requirements.

Detailed Protocols

Method A: Modified Aqueous Protocol (AcOH/HCl)

Best for: Large-scale batches, aqueous workups, or synthesis of phenols/azo compounds.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Acid System: Glacial Acetic Acid (Vol: 5 mL/g substrate) + Conc.[2] HCl (3.0 equiv)[2]

  • Nitrosating Agent: Sodium Nitrite (NaNO₂, 1.1–1.2 equiv) as 40% w/v aqueous solution.[1]

  • Solvent: Water (minimal).[2][4][5]

Step-by-Step Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, charge the aniline substrate. Add Glacial Acetic Acid and stir at room temperature until fully dissolved.

    • Why: The acetic acid acts as a co-solvent to break the lipophilicity of the biaryl system.

  • Salt Formation: Cool the solution to 10–15°C. Slowly add Conc. HCl dropwise.

    • Observation: A fine precipitate of the aniline hydrochloride salt may form. This is acceptable if the particle size is small (milky suspension).[2]

  • Cooling: Cool the reaction mixture to 0–5°C using an ice/salt bath.

  • Diazotization: Add the NaNO₂ solution dropwise via an addition funnel.[2] The addition rate must be controlled to keep the internal temperature below 5°C .

    • Caution: Exotherms can trigger decomposition.[2][3]

  • Digestion: After addition, stir at 0–5°C for 30–45 minutes. The mixture should become a clear to slightly yellow homogeneous solution as the solid amine salt is consumed.

  • Endpoint Validation:

    • Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (reaction complete).[2]

    • Correction: If negative, add 0.1 equiv NaNO₂ and re-stir for 10 mins.[1]

  • Quenching: Destroy excess nitrous acid by adding Urea or Sulfamic Acid until the starch-iodide test is negative (prevents side reactions in the next step).[2]

Method B: Anhydrous Protocol (Doyle Method)

Best for: Sandmeyer reactions (Cl, Br, CN), radical substitutions, or moisture-sensitive couplings.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Solvent: Acetonitrile (MeCN, anhydrous)[1]

  • Nitrosating Agent: tert-Butyl Nitrite (t-BuONO, 1.5 equiv)[1][2][3]

  • Acid Catalyst: p-Toluenesulfonic acid (p-TsOH, 1.0 equiv) - Optional, accelerates reaction.[1][2][3]

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vessel and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the aniline in anhydrous Acetonitrile (0.5 M concentration).

    • Note: If p-TsOH is used, add it here.[1][2][3][6] It helps protonate the amine and stabilize the diazonium tosylate.

  • Cooling: Cool the solution to 0°C .

  • Addition: Add t-Butyl Nitrite dropwise via syringe.[2][3]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 1 hour.

    • Mechanism:[5][7][8][9][10][11] Homolytic cleavage of t-BuONO facilitates diazotization without water.[2][3]

  • Monitoring: Monitor by TLC (disappearance of starting aniline) or HPLC.

  • Utilization: The resulting solution of the diazonium salt is used directly in the next step (e.g., addition of CuCl for Sandmeyer). Do not isolate dry diazonium salts from this method due to explosion hazards.[2][11]

Safety & Handling (Critical)

  • Explosion Hazard: Dry diazonium salts, especially those with electron-withdrawing groups like dichlorophenyl, are energetic.[1][2][3] NEVER dry the salt completely. Always keep it in solution or as a wet paste.[2]

  • Toxic Gases: Diazotization releases NOx gases.[2][3] Work in a well-ventilated fume hood.

  • Skin Contact: Biaryl anilines and their diazonium salts can be potent sensitizers.[2] Double-glove (Nitrile) and wear a lab coat.[2][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Substrate insolubility (clumping).Switch to Method A (increase AcOH) or Method B. Ensure vigorous stirring.
Tar/Oil Formation Temperature too high (>10°C).[2]Keep T < 5°C strictly. Check internal thermometer calibration.
Low Yield in Sandmeyer Water interference (if using Method A).[2]Switch to Method B (Anhydrous) to prevent phenol formation.[2]
No Blue on Starch Paper Insufficient NaNO₂ or old reagents.[2]Check NaNO₂ quality. Add 10% excess.

References

  • Sandmeyer Reaction Mechanisms

    • Title: Sandmeyer Reaction - Organic Chemistry Portal[2][3]

    • Source: Organic Chemistry Portal[1][5]

    • URL:[Link][2]

  • Anhydrous Diazotization (Doyle Method)

    • Title: tert-Butyl Nitrite (TBN) in Organic Synthesis[2][3][12][13][14]

    • Source: Sigma-Aldrich / Merck Technical Bulletins[2][3]

  • Biaryl Aniline Properties

    • Title: 3,4-Dichloroaniline Physical Properties & Safety[1][2][3][4]

    • Source: PubChem (NIH)[2][4]

    • URL:[Link](Note: Used as a proxy for physical handling of chlorinated anilines).[2]

  • General Diazotization Protocols

    • Title: Diazotization of Aniline Derivatives[7][9][10][11][12][14][15][16][17]

    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed.)[2]

    • URL:[Link]

Sources

scale-up procedures for 3-(2,4-Dichlorophenyl)aniline production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Production of 3-(2,4-Dichlorophenyl)aniline

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key biaryl amine intermediate in pharmaceutical and materials science research. Transitioning a synthetic procedure from the laboratory bench to a pilot or production scale introduces significant challenges in chemistry, engineering, and safety. This guide details a robust laboratory-scale Suzuki-Miyaura coupling protocol and outlines the critical considerations and methodologies for its successful scale-up. We will delve into the rationale behind procedural choices, focusing on process safety, reactor technology, catalyst efficiency, and scalable purification strategies to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: The Significance of Biaryl Amines

Diarylamines and biaryl amines are privileged structural motifs found in a vast array of functional molecules, including active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and agrochemicals.[1][2] The specific target of this guide, this compound, combines the functionalities of a reactive aniline with the steric and electronic properties of a dichlorinated phenyl ring, making it a valuable building block. While numerous methods exist for C-N bond formation, the synthesis of this particular molecule, which features a C-C bond linking the two aromatic rings, is most effectively achieved via palladium-catalyzed cross-coupling reactions.

The journey from a gram-scale laboratory synthesis to kilogram-scale production is not one of simple multiplication.[3] It requires a fundamental rethinking of the process, with a heightened focus on thermal safety, mass transfer, reagent handling, economic viability, and regulatory compliance. This guide is intended for researchers, chemists, and process engineers tasked with this transition, providing both a validated starting protocol and a strategic roadmap for scaling up.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The formation of the pivotal carbon-carbon bond between the aniline and dichlorophenyl rings is ideally suited for the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance, generally good yields, and utilizes readily available and relatively stable boronic acid reagents.

The chosen disconnection strategy involves coupling 3-bromoaniline with 2,4-dichlorophenylboronic acid. This approach is often favored due to the commercial availability and stability of the starting materials.

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol is designed to be a reliable, high-yielding starting point for process development and optimization.

3.1. Materials and Equipment

  • Reagents: 3-Bromoaniline (1.0 eq), 2,4-Dichlorophenylboronic acid (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq), Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq), Toluene, Deionized Water, Ethyl Acetate, Brine.

  • Equipment: 3-neck round-bottom flask, condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, temperature probe, separatory funnel, rotary evaporator, silica gel for column chromatography.

3.2. Step-by-Step Procedure

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Reagent Charging: To the reaction flask, add 3-bromoaniline (10.0 g), 2,4-dichlorophenylboronic acid (12.1 g), and potassium carbonate (24.1 g).

  • Solvent Addition: Add toluene (150 mL) and deionized water (50 mL). The biphasic system is essential for the Suzuki reaction mechanism, facilitating the transfer of the base into the organic phase.

  • Catalyst Addition: Add Pd(PPh₃)₄ (1.34 g). The bright yellow color of the catalyst should be visible.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored every 1-2 hours.

  • Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the 3-bromoaniline starting material. A typical mobile phase for TLC is 20% Ethyl Acetate in Hexane.

  • Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

    • Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 75 mL).

    • Combine all organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid is then purified by flash column chromatography on silica gel to yield the pure product.

Scale-Up Procedures and Considerations

Scaling this process requires addressing several key domains. The primary goal is to transition from a purification-dependent laboratory method to a robust process where the desired product is isolated in high purity via crystallization.

4.1. Process Safety and Hazard Analysis

  • Material Hazards: Primary aromatic amines, including the starting material and product, should be handled with care as they can be toxic and are readily absorbed through the skin.[4][5] Appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, is mandatory. All operations should be conducted in a well-ventilated area or fume hood.

  • Thermal Hazards: While the Suzuki coupling is not violently exothermic, the heat of reaction must be managed. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended to quantify the heat flow and determine the maximum temperature of synthetic reaction (MTSR) to prevent thermal runaway.

  • Solvent and Reagent Handling: Handling large volumes of flammable solvents like toluene requires grounded equipment to prevent static discharge. Large-scale addition of powdered reagents like potassium carbonate can create dust; engineered controls like powder transfer systems should be used.

4.2. Reactor and Equipment Selection

  • From Flask to Reactor: The round-bottom flask is replaced by a jacketed glass-lined or stainless-steel reactor. The jacket allows for precise temperature control via a thermal control unit (TCU) that can circulate heating or cooling fluids.

  • Agitation: Magnetic stirring is inadequate for large volumes. An overhead mechanical stirrer with an appropriately designed agitator (e.g., pitched-blade turbine or anchor) is essential to ensure proper mixing of the biphasic system and keep solids suspended. Poor agitation can lead to localized "hot spots" and incomplete reactions.

  • Inerting: The reactor must be equipped for inert gas blanketing. This involves cycles of vacuum purging and backfilling with nitrogen to remove oxygen before the reaction and maintaining a positive pressure throughout.

4.3. Optimizing for Scale

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactor 1 L Flask20 L Jacketed ReactorRequired for volume, temperature control, and proper agitation.
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(dppf)Cl₂ (0.5 mol%)Air-stable Pd(II) precatalysts are easier to handle. Lower loading is economically critical.[3]
Base K₂CO₃ (powder)K₂CO₃ (aq. solution)Addition of a solution is easier to control, manages exotherms, and avoids dust.
Solvent TolueneToluene or 2-MeTHF2-MeTHF is a greener solvent alternative to THF or Dioxane. Toluene remains a good choice.
Work-up Separatory FunnelIn-reactor phase splitMinimizes transfers. The reactor's bottom outlet valve is used to drain the aqueous layer.
Purification ChromatographyCrystallizationChromatography is not economically viable for large quantities. Crystallization is the industry standard.[6][7]

4.4. Catalyst Selection and Removal At scale, minimizing the cost of the palladium catalyst and ensuring its removal to meet regulatory limits (typically <10 ppm for APIs) is paramount.

  • Catalyst Choice: While Pd(PPh₃)₄ is effective, it is air-sensitive. Air-stable Pd(II) precatalysts like Pd(dppf)Cl₂ or palladacycles are often preferred for their easier handling on a large scale.[3] The catalyst loading should be optimized to be as low as possible without compromising reaction time or yield.

  • Palladium Removal: After the reaction, residual palladium can be removed using metal scavengers. These are functionalized silica or polymers that chelate the metal, which can then be removed by a simple filtration. Common scavengers include those with thiol or amine functionalities. A filtration through a pad of Celite® can also remove precipitated palladium species.[8]

Pilot-Scale Production Protocol (1 kg Scale)

This protocol assumes a 20 L jacketed reactor with overhead stirring, a condenser, a nitrogen line, and a temperature probe.

5.1. Step-by-Step Procedure

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been leak-tested. Inert the reactor by performing three vacuum/nitrogen purge cycles.

  • Reagent Charging:

    • Charge 3-bromoaniline (1.00 kg).

    • Charge 2,4-dichlorophenylboronic acid (1.21 kg).

    • Charge toluene (10 L).

    • Begin agitation at a speed sufficient to create a vortex and suspend the solids.

  • Base Addition: Prepare a solution of potassium carbonate (2.41 kg) in deionized water (5 L). Add this solution to the reactor over 20-30 minutes via an addition funnel or pump. Note any temperature change.

  • Degassing: While stirring, sparge the mixture with nitrogen gas through a subsurface dip tube for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂-CH₂Cl₂, 47 g, 0.5 mol%).

  • Reaction: Heat the reactor jacket to achieve an internal temperature of 85-90 °C. Monitor the reaction by taking samples from a sample port for HPLC analysis.

  • Work-up and Phase Split:

    • Once the reaction is complete, cool the reactor to 40-50 °C.

    • Stop the agitator and allow the layers to separate for at least 30 minutes.

    • Drain the lower aqueous layer through the bottom outlet valve.

    • Add 5 L of deionized water to the reactor, stir for 15 minutes, allow to settle, and drain the aqueous wash layer.

  • Solvent Swap and Crystallization:

    • Configure the reactor for distillation. Distill off the toluene under atmospheric pressure or vacuum.

    • Once most of the toluene is removed, add a suitable crystallization solvent (e.g., isopropanol, 5 L).

    • Heat the mixture to dissolve all solids (approx. 70-80 °C).

    • Slowly cool the solution to room temperature over 4-6 hours to allow for crystal growth. Further cool to 0-5 °C for 2 hours to maximize yield.

  • Isolation and Drying:

    • Filter the resulting slurry through a Nutsche filter or centrifuge.

    • Wash the filter cake with a small amount of cold isopropanol.

    • Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Scale-Up Workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Inert) start->reactor_prep reagent_charge Reagent & Solvent Charging (Aniline, Boronic Acid, Toluene) reactor_prep->reagent_charge base_add Aqueous Base Addition reagent_charge->base_add reaction Reaction Under Heat (85-90 °C, Monitor by HPLC) base_add->reaction workup Work-up & Phase Split (Cool, Settle, Drain Aqueous) reaction->workup crystallization Solvent Swap & Crystallization (Distill Toluene, Add IPA, Cool) workup->crystallization isolation Isolation & Drying (Filter, Wash, Vacuum Dry) crystallization->isolation product Final Product: This compound isolation->product

Caption: A typical workflow for the pilot-scale production of an API intermediate.

Conclusion

The successful scale-up of the this compound synthesis hinges on a systematic approach that prioritizes safety, process understanding, and robustness. The Suzuki-Miyaura coupling provides an excellent synthetic route, and by carefully considering factors such as reactor engineering, agitation, thermal management, and moving to a crystallization-based purification, this valuable intermediate can be produced efficiently and safely on a large scale. The protocols and considerations outlined in this document serve as a foundational guide for drug development professionals and process chemists to navigate the complex but rewarding path from laboratory discovery to manufacturing.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op400298p]
  • Scale-Up Guide: Buchwald-Hartwig Amination. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept. ResearchGate. [URL: https://www.researchgate.net/publication/326880287_A_Continuous_Process_for_Buchwald-Hartwig_Amination_at_Micro-_Lab-_and_Meso-Scale_Using_a_Novel_Reactor_Concept]
  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00049]
  • Ullmann condensation. Wikipedia. [URL: https://en.wikipedia.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [URL: http://www.orgsyn.org/hazard.aspx]
  • What is the Role of Amines in Chemical Synthesis Processes?. Diplomata Comercial. [URL: https://diplomatacomercial.com.br/what-is-the-role-of-amines-in-chemical-synthesis-processes/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/24%3A_Transition_Metals_and_Their_Organic_Compounds/24.
  • Buchwald-Hartwig Coupling. Organic Synthesis. [URL: https://www.organic-synthesis.org/root-name-reactions/buchwald-hartwig-coupling]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon. Nature Communications. [URL: https://www.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02821]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acs.chas.3c00049]
  • Separation of 3,4-dichloroaniline. Google Patents. [URL: https://patents.google.
  • Ullmann Reaction. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/lab-chemicals/learning-center/organic-chemistry-resources/transition-metal-catalyzed-couplings/ullmann-reaction.html]
  • Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline. Benchchem. [URL: https://www.benchchem.com/technical-support-center/purification-of-crude-3-6-dichloro-2-4-difluoroaniline]
  • Ullmann Reaction. BYJU'S. [URL: https://byjus.com/chemistry/ullmann-reaction/]
  • Technical Support Center: Purification of Crude 3,5-Dichloroaniline. Benchchem. [URL: https://www.benchchem.
  • Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c5sc03525a]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [URL: https://www.researchgate.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [URL: https://www.mdpi.com/2073-4344/10/10/1103]
  • Process for preparing 3,4-dichloroaniline. Google Patents. [URL: https://patents.google.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8344445/]
  • Ullmann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ullmann_reaction]
  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01344]
  • Purification of Aniline. LookChem. [URL: https://www.lookchem.
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem. [URL: https://www.benchchem.com/technical-support-center/a-robust-ullmann-condensation-protocol-for-the-synthesis-of-n-aryl-benzamides]
  • 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • Ullmann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Process for preparing 3, 4 dichloroaniline. Google Patents. [URL: https://patents.google.
  • Preparation method for 2,3-dichloro-4-hydroxyaniline. Google Patents. [URL: https://patents.google.
  • Process For Preparation Of 3, 5 Dichloroaniline. Quick Company. [URL: https://www.quickcompany.

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 3-(2,4-Dichlorophenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(2,4-Dichlorophenyl)aniline

Case ID: 3-DPA-YIELD-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of This compound is typically achieved via a Suzuki-Miyaura cross-coupling.[1] While theoretically straightforward, this specific transformation presents a "perfect storm" of three competing failure modes:

  • Catalyst Poisoning: The free amine on the aniline substrate coordinates strongly to Palladium(II), arresting the catalytic cycle.

  • Protodeboronation: The electron-deficient 2,4-dichlorophenyl ring makes the boronic acid intermediate highly susceptible to hydrolytic cleavage (protodeboronation) before transmetallation can occur.[1]

  • Steric Hindrance: The ortho-chloro substituent on the boronic acid partner hinders the approach during the transmetallation step.

This guide provides a root-cause analysis and validated protocols to overcome these barriers and maximize yield.

Module 1: Critical Troubleshooting (Q&A)

Q1: My reaction turns black immediately, and conversion stalls at <30%. Adding more catalyst doesn't help.[1] Why?

Diagnosis: You are experiencing Amine-Pd Coordination Poisoning .[1] Technical Explanation: The nitrogen atom in 3-bromoaniline (or 3-aminophenylboronic acid) acts as a Lewis base, coordinating to the unsaturated Pd(0) or Pd(II) species.[1] This forms a stable, catalytically inactive "Pd-Amine" complex, preventing the oxidative addition of the aryl halide. The Fix:

  • Option A (Ligand Switch): Switch to bulky, electron-rich Buchwald phosphines like XPhos or SPhos .[1] These ligands are sterically demanding enough to prevent the amine from binding to the metal center while accelerating the coupling of hindered substrates.

  • Option B (Protection Strategy - Recommended): Acetylate the amine to form 3-bromoacetanilide before coupling.[1] The amide nitrogen is non-nucleophilic and will not poison the catalyst. Hydrolyze with NaOH/EtOH post-coupling (quantitative yield).

Q2: I see the starting halide disappear, but I'm isolating 1,3-dichlorobenzene instead of the product.

Diagnosis: Protodeboronation of the 2,4-dichlorophenylboronic acid. Technical Explanation: Electron-deficient aryl boronic acids (like your 2,4-dichloro partner) are unstable in hot, aqueous basic conditions.[1] The base attacks the boron, facilitating the cleavage of the C-B bond and replacing it with a proton. The Fix:

  • Stoichiometry: Increase the boronic acid equivalents to 1.5 – 2.0 equiv .

  • Base/Solvent Modification: Switch from aqueous Na2CO3 to anhydrous conditions.[1] Use CsF (2.0 equiv) or K3PO4 (2.0 equiv) in dry 1,4-Dioxane or Toluene at 80-100°C.[1]

  • Reagent Upgrade: Convert the boronic acid to a Pinacol Ester (BPin) or a MIDA Boronate . These slow-release surrogates drastically reduce the concentration of the free boronic acid species, mitigating decomposition.

Q3: Can I use 1-bromo-2,4-dichlorobenzene and 3-aminophenylboronic acid instead?

Analysis: Yes, but with caveats.

  • Pros: 1-bromo-2,4-dichlorobenzene is a robust electrophile.[1] The oxidative addition into the C-Br bond is highly selective over the C-Cl bonds.[1]

  • Cons: 3-aminophenylboronic acid is zwitterionic and difficult to purify/handle.[1] It also carries the free amine that poisons the catalyst.

  • Verdict: The reverse route (3-bromoaniline + 2,4-dichlorophenylboronic acid) is generally preferred if you use the protection strategy, as 2,4-dichlorophenylboronic acid is easier to handle than the amino-boronic acid.[1]

Module 2: Visualizing the Failure Points

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" traps relevant to this synthesis.

SuzukiFailureModes Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoaniline AminePoison TRAP 1: Amine Poisoning (Pd-NH2 Complex) DEAD CATALYST Pd0->AminePoison Free NH2 coord TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim DeBoron TRAP 2: Protodeboronation (Ar-B(OH)2 -> Ar-H) LOSS OF REAGENT TransMet->DeBoron Hydrolysis (Aq. Base) RedElim->Pd0

Caption: Catalytic cycle of the Suzuki coupling showing the two primary failure modes: Amine Poisoning (left) and Protodeboronation (right).[2]

Module 3: The "Gold Standard" Protocol

This protocol utilizes the Protection Strategy combined with a high-activity catalyst system to ensure >85% isolated yield.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
3-Bromoacetanilide Electrophile1.0Protected aniline (prevents poisoning).[1]
2,4-Dichlorophenylboronic acid Nucleophile1.5Excess to account for minor deboronation.[1]
Pd(dppf)Cl2 · DCM Catalyst0.03 (3 mol%)Robust, resists dehalogenation of the Cl-ring.[1]
K3PO4 (Tribasic) Base3.0Milder than carbonates; reduces hydrolysis.
1,4-Dioxane / Water Solvent4:1 RatioDegassed thoroughly.[1]
Step-by-Step Procedure
  • Preparation of Electrophile (If not purchased):

    • Dissolve 3-bromoaniline in DCM.[1] Add 1.1 eq Acetic Anhydride and 1.2 eq Et3N. Stir 2h. Wash with 1M HCl.[1] Evaporate to solid.[1]

  • Coupling Reaction:

    • Charge a reaction flask with 3-Bromoacetanilide (1.0 eq), 2,4-Dichlorophenylboronic acid (1.5 eq), K3PO4 (3.0 eq), and Pd(dppf)Cl2 (3 mol%).[1]

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed 1,4-Dioxane/Water (4:1) [Concentration: 0.2 M].

    • Heat to 85°C for 4–6 hours. Monitor by HPLC/TLC.[1]

    • Checkpoint: The reaction should remain dark red/brown. If it turns black and precipitates Pd black early, oxygen ingress occurred.

  • Workup:

    • Cool to RT. Filter through Celite to remove Pd residues.[1]

    • Dilute with EtOAc, wash with Brine.[1][3] Dry over Na2SO4.[1]

    • Concentrate to obtain the crude amide intermediate.

  • Deprotection (Hydrolysis):

    • Dissolve crude amide in Ethanol . Add 6M NaOH (5 eq).

    • Reflux for 2 hours (quantitative conversion).

    • Cool, neutralize with HCl to pH 8, extract with EtOAc.

  • Purification:

    • Column chromatography (Hexanes/EtOAc).[4]

    • Note: The free aniline product is polar. Use 1% Et3N in the eluent to prevent streaking on silica.

Module 4: Decision Tree for Optimization

Use this logic flow to adjust conditions based on your specific lab constraints.

OptimizationLogic Start Start Optimization CheckAmine Is the Amine Protected? Start->CheckAmine Unprotected No (Free NH2) CheckAmine->Unprotected Protected Yes (Ac-NH-) CheckAmine->Protected LigandChoice Must use Buchwald Ligand (XPhos or SPhos) Unprotected->LigandChoice BaseChoice Base Selection Protected->BaseChoice AqBase Aqueous Base (Na2CO3) BaseChoice->AqBase DryBase Anhydrous Base (K3PO4/CsF) BaseChoice->DryBase Result1 Risk: Protodeboronation (Low Yield) AqBase->Result1 Result2 High Yield (Stable) DryBase->Result2

Caption: Decision tree for selecting reaction conditions based on substrate protection status.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • BenchChem Technical Support. (2025). Troubleshooting Suzuki Reactions of Halogenated Anilines. BenchChem Knowledge Base.[1] Link[1]

Sources

minimizing side reactions during 3-(2,4-Dichlorophenyl)aniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving 3-(2,4-Dichlorophenyl)aniline. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, to form C–N bonds with this specific substrate. Given the electron-deficient nature and steric hindrance of the 2,4-dichloro-substituted aryl ring, side reactions can be a significant hurdle.

This document provides in-depth, troubleshooting-focused FAQs and actionable protocols to help you minimize byproducts and maximize the yield of your desired coupled product.

Frequently Asked Questions (FAQs): Troubleshooting Side Reactions

Q1: My reaction is sluggish, and I'm seeing significant amounts of unreacted 2,4-dichloro-substituted starting material along with a black precipitate. What's causing this catalyst deactivation?

This is a classic symptom of catalyst deactivation, where the active Pd(0) species is converted into an inactive form, often palladium black.[1] The formation of palladium black is typically due to the aggregation of coordinatively unsaturated palladium centers.[2]

Primary Causes & Mechanistic Insight:

  • Insufficient Ligand: The phosphine or N-heterocyclic carbene (NHC) ligand is crucial for stabilizing the Pd(0) center. An inadequate ligand-to-palladium ratio (typically 1:1 to 4:1) can leave the metal center exposed and prone to aggregation.[2]

  • Ligand Degradation: Some phosphine ligands, especially under harsh basic conditions or high temperatures, can undergo P-C bond cleavage or oxidation, reducing their ability to stabilize the catalyst.[3]

  • Inappropriate Base: Strong bases like sodium tert-butoxide can sometimes promote catalyst decomposition pathways, especially if not fully dissolved or if localized high concentrations occur.[4]

Troubleshooting & Optimization Strategies:

  • Optimize Ligand:Palladium Ratio: Increase the ligand-to-metal ratio. For monodentate ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), a 2:1 or even 3:1 L:Pd ratio is often beneficial.

  • Switch to a More Robust Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using air- and moisture-stable pre-catalysts.[5] Fourth-generation (G4) palladacycle pre-catalysts, for example, are designed for controlled release of the active L-Pd(0) species, minimizing aggregation.

  • Screen Ligands: The electronic and steric properties of the ligand are paramount. For an electron-deficient aryl chloride, a bulky, electron-rich ligand is required to promote the rate-limiting oxidative addition step.[6] Consider screening ligands such as tBuXPhos, BrettPhos, or highly active NHC ligands.[7][8]

  • Ensure Homogeneity: Inadequate stirring can lead to localized "hot spots" of reagent concentration that accelerate catalyst decomposition. Ensure vigorous stirring throughout the reaction.[2]

Q2: My main byproduct is 1,3-dichloro-benzene, resulting from the dehalogenation of my aryl chloride starting material. How can I prevent this?

Dehalogenation, or hydrodehalogenation, is a common side reaction where the C-Cl bond is cleaved and replaced with a C-H bond.[9][10] This non-productive pathway consumes your electrophile and reduces overall yield.

Primary Causes & Mechanistic Insight:

  • Hydrogen Source: The hydrogen atom can come from various sources, including the solvent (e.g., THF, alcohols), the amine, or residual water in the reaction mixture.[11]

  • Catalytic Pathway: The key intermediate, L-Pd(Ar)(Cl), can undergo undesired pathways instead of reacting with the amine. For instance, a reaction with a hydride source can lead to reductive elimination of Ar-H.

  • Base and Ligand Effects: The choice of base and ligand can influence the rate of dehalogenation relative to the desired C-N coupling. Some systems are more prone to this side reaction than others.[9]

Troubleshooting & Optimization Strategies:

  • Rigorous Control of Water: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled, anhydrous solvents and dry the base (e.g., K₃PO₄) in an oven before use.

  • Solvent Selection: While common, ethereal solvents like THF can sometimes act as hydride donors. Consider switching to a more inert solvent like toluene or 1,4-dioxane.[12]

  • Ligand Screening: The ligand has a profound impact. Bulky, electron-rich phosphines that accelerate the C-N reductive elimination step can often outcompete the dehalogenation pathway. Screen ligands like RuPhos or Josiphos-type ferrocenyl ligands.

  • Base Selection: Strong, sterically hindered bases may favor dehalogenation. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃ in place of NaOtBu.

Side_Reaction_Pathways

Q3: I'm observing a significant amount of a high-molecular-weight impurity that I suspect is a homocoupled dimer of my aniline or aryl chloride. Why does this happen and how can I stop it?

Homocoupling is a dimerization of either the nucleophile or the electrophile.[13] In your case, this could be the formation of bis(2,4-dichlorophenyl) (from the aryl chloride) or a hydrazine-type derivative (from the aniline). The former is more common in palladium catalysis.

Primary Causes & Mechanistic Insight:

  • Presence of Oxygen: Oxygen can promote the palladium-catalyzed oxidative homocoupling of starting materials.[2] This is one of the most frequent causes.

  • Pd(II)-Mediated Pathway: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can facilitate the homocoupling of the aniline.[14]

  • Transmetalation Issues (in Suzuki-type reactions): While less direct for aminations, principles from Suzuki coupling show that homocoupling can arise from a second transmetalation event before reductive elimination occurs. This highlights the importance of controlling the relative rates of the catalytic steps.[2]

Troubleshooting & Optimization Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. Use a robust sparging technique with an inert gas (Argon or Nitrogen) for at least 30 minutes or multiple freeze-pump-thaw cycles.[14] See Protocol 2 for a detailed procedure.

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or a well-defined L-Pd(0) pre-catalyst can mitigate homocoupling pathways that are promoted by Pd(II) species during the in situ reduction step.[2]

  • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, suppressing Pd(II)-mediated homocoupling.[14]

  • Control Stoichiometry: Ensure you are not using a large excess of the aniline coupling partner, as this can sometimes favor side reactions. A ratio of 1.05-1.2 equivalents of the aniline is a good starting point.

Experimental Protocols & Data

Table 1: Troubleshooting Quick Reference Guide
Observed Problem Probable Cause(s) Primary Solution(s) Secondary Actions
Reaction stalls; Pd black formsCatalyst deactivation/aggregationUse a robust pre-catalyst (e.g., G4 palladacycle); Increase ligand:Pd ratio.Screen more robust ligands (e.g., BrettPhos); Ensure vigorous stirring.
Formation of 1,3-dichlorobenzeneDehalogenation of aryl chlorideEnsure rigorously anhydrous conditions; Switch to an inert solvent (toluene).Screen different bases (K₃PO₄, Cs₂CO₃); Screen different ligands.
High MW byproduct observedHomocoupling of starting materialsPerform rigorous degassing (freeze-pump-thaw); Use a Pd(0) source.Add a mild reducing agent (potassium formate); Check stoichiometry.
Low conversion, multiple byproductsSuboptimal reaction conditionsPerform a systematic screen of ligand, base, and solvent.Increase reaction temperature cautiously; Check purity of starting materials.
Protocol 1: General Screening for Reaction Optimization

This protocol uses 24-well plate reactors or parallel synthesis tubes to efficiently screen multiple conditions.

  • Plate/Vial Preparation: To each vial, add a stir bar. If using solid bases, add the base (e.g., K₃PO₄, 2.0 eq) to each designated vial.

  • Stock Solution Preparation:

    • Solution A (Aryl Halide): Prepare a stock solution of your 2,4-dichloro-substituted aryl halide (1.0 eq) in the chosen solvent (e.g., Toluene).

    • Solution B (Aniline): Prepare a stock solution of this compound (1.2 eq) in the same solvent.

    • Solution C (Catalyst): Prepare a stock solution of the Pd pre-catalyst (e.g., t-BuXPhos Pd G3, 1-2 mol%) in the same solvent.

  • Reaction Assembly (under inert atmosphere):

    • Dispense Solution A and Solution B into each vial.

    • Add the appropriate base if not added in step 1.

    • Dispense Solution C into each vial to initiate the reaction.

  • Execution: Seal the plate/vials tightly. Place on a heated stirring block set to the desired temperature (e.g., 100-120 °C).[7]

  • Analysis: After the designated time (e.g., 2, 8, 24 hours), take a small aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine conversion and byproduct profile.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
Parameter Condition A (Standard) Condition B (Mild Base) Condition C (NHC Ligand)
Pd Pre-catalyst t-BuXPhos Pd G3 (1 mol%)RuPhos Pd G3 (2 mol%)(IPr)Pd(allyl)Cl (2 mol%)[9]
Base (eq.) NaOtBu (1.5 eq)K₃PO₄ (2.0 eq)K₂CO₃ (2.0 eq)
Solvent Toluene1,4-Dioxanet-AmOH[15]
Temperature 110 °C110 °C100 °C
Notes A powerful, general system. Prone to base-mediated side reactions with sensitive substrates.Milder conditions, suitable for substrates with base-sensitive functional groups.NHC ligands can offer different reactivity and stability profiles.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw

This method is superior to inert gas sparging for removing dissolved oxygen.

  • Setup: Assemble your reaction flask containing all reagents and solvent except the palladium catalyst. The flask must be appropriately sized (no more than half-full) and capable of withstanding vacuum.

  • Freeze: Place the flask in a liquid nitrogen bath until the contents are completely frozen solid.

  • Pump: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes. You will see bubbles escape as the solid warms slightly.

  • Thaw: Close the connection to the vacuum line and backfill the flask with an inert gas (Argon or Nitrogen). Remove the flask from the liquid nitrogen and allow it to thaw completely in a room temperature water bath.

  • Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).

  • Catalyst Addition: After the final cycle, ensure the flask is under a positive pressure of inert gas. Add the palladium catalyst quickly against a counter-flow of inert gas and proceed with heating.

FPT_Workflow

Protocol 3: Purification Strategy for Removing Homodimers

If homocoupled byproducts (e.g., bis(2,4-dichlorophenyl)) are formed, they can often be challenging to separate from the desired product due to similar polarities.

  • Initial Workup: After the reaction is complete, cool to room temperature, dilute with a solvent like ethyl acetate or MTBE, and wash with water and brine to remove inorganic salts.

  • Chromatography Selection:

    • Normal-Phase Silica Gel Chromatography: This is the most common method. Since the homodimer (Ar-Ar) is typically much less polar than the desired arylamine (Ar-NH-Ar'), a gradient elution starting with a non-polar solvent system (e.g., Hexane/DCM) and gradually increasing the polarity (e.g., adding Ethyl Acetate) should provide good separation.[16]

    • Reverse-Phase Chromatography (HPLC): If silica gel fails, reverse-phase chromatography can be effective. The more hydrophobic homodimer will typically have a longer retention time than the more polar product.

    • Crystallization: If the desired product is a solid, crystallization can be an excellent and scalable purification method. Screen various solvent/anti-solvent systems (e.g., Heptane/Ethyl Acetate, Toluene/Heptane) to find conditions where the product crystallizes out, leaving the more soluble homodimer in the mother liquor.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Insight into the purification strategies for removing the byproducts of Bispecific Antibodies.
  • Poisoning and deactivation of palladium c
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Buchwald–Hartwig amin

Sources

removing palladium impurities from 3-(2,4-Dichlorophenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Impurities from 3-(2,4-Dichlorophenyl)aniline Ticket ID: PD-REM-324DCA Status: Open Analyst: Senior Application Scientist

Executive Summary & Regulatory Context

The Challenge: You are synthesizing This compound , likely via a Suzuki-Miyaura cross-coupling. The target molecule contains a primary amine (-NH₂) and a lipophilic dichlorophenyl ring.

  • The Problem: The amine moiety acts as a ligand, coordinating with residual Palladium (Pd) to form soluble Pd-amine complexes. These are difficult to remove via standard filtration or simple recrystallization.

  • The Goal: Reduce Pd levels from >1000 ppm to <10 ppm (Oral) or <1 ppm (Parenteral) to comply with ICH Q3D guidelines.

Regulatory Thresholds (ICH Q3D):

Administration Route Permitted Daily Exposure (PDE) Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm

| Inhalation | 1 µ g/day | 0.1 ppm |

Diagnostic Decision Tree

Before selecting a protocol, identify your specific constraint using the logic flow below.

Pd_Removal_Decision_Tree Start START: High Pd Content (>500 ppm) Check_Yield Is Product Yield/Cost Critical? Start->Check_Yield High_Value High Value API (Minimize Loss) Check_Yield->High_Value Yes Bulk_Commodity Bulk/Commodity (Minimize Cost) Check_Yield->Bulk_Commodity No Amine_Check Is Pd Coordinated to Amine? High_Value->Amine_Check Carbon_Route Activated Carbon Screening (Low Specificity) Bulk_Commodity->Carbon_Route Scavenger_Route Select Functionalized Silica (High Specificity) Cryst_Check Can you Recrystallize? Carbon_Route->Cryst_Check If Pd > 50 ppm DMT_Select Use SiliaMetS® DMT (Strong Chelator) Amine_Check->DMT_Select Yes (Likely for Anilines) Thiol_Select Use SiliaMetS® Thiol (General Purpose) Amine_Check->Thiol_Select No (Non-coordinating) DMT_Select->Cryst_Check If Pd > 10 ppm NAC_Spike Recrystallize with N-Acetylcysteine (NAC) Cryst_Check->NAC_Spike Yes

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on product value and chemical functionality.

Troubleshooting Guides & FAQs

Tier 1: Functionalized Silica Scavengers (Recommended)

Best for: High-value intermediates where yield loss must be minimized.

Q: I used a standard Thiol scavenger, but Pd levels only dropped from 1500 ppm to 200 ppm. Why? A: The primary amine on your this compound is competing with the scavenger.

  • The Science: According to Hard-Soft Acid-Base (HSAB) theory, Pd is a "soft" acid. While Thiols (-SH) are soft bases, the nitrogen in your product is a borderline base that can form stable complexes with Pd, especially in non-polar solvents.

  • The Fix: Switch to SiliaMetS® DMT (Dimercaptotriazine) or Thiourea .

    • DMT provides a "chelating effect" (multidentate binding) that is thermodynamically stronger than the monodentate binding of your product's amine group.

    • Reference: SiliCycle studies show DMT outperforms Thiol by >20% when amine-containing APIs are involved [1].

Q: How do I determine the correct loading? A: Do not guess. Use the 4:1 Equivalent Rule .

  • Calculate the moles of residual Pd (based on ICP data or catalyst loading).

  • Add 4 molar equivalents of scavenger relative to the residual Pd, not the product.

  • Example: If you have 1 mole of Pd catalyst residue, add 4 moles of scavenger functional groups (check the loading capacity on the bottle, usually ~1.2 mmol/g).

Tier 2: Activated Carbon (Bulk Processing)

Best for: Large-scale batches where scavenger costs are prohibitive.

Q: Activated carbon removed the Pd, but I lost 30% of my product. How do I prevent this? A: You are likely using a carbon with a pore structure optimized for small molecules (high surface area, microporous), which is adsorbing your lipophilic biaryl product.

  • The Fix: Switch to a mesoporous carbon or a chemically activated wood-based carbon (e.g., Darco KB-G or Shirasagi ANOX ).

  • Optimization:

    • Solvent Selection: Dissolve your product in a solvent where it has high solubility (e.g., THF or Toluene). If the product is barely soluble, it will preferentially adsorb to the carbon.

    • Temperature: Heat to 50°C. Adsorption of Pd is often endothermic or kinetically favored at higher temps, while physical adsorption of the product might decrease.

Tier 3: Crystallization Additives (Polishing)

Best for: Final step purification to reach <10 ppm.[1]

Q: I recrystallized my product, but the Pd co-precipitated. The crystals are grey. A: The Pd-amine complex has similar solubility to your product.

  • The Fix: Use N-Acetylcysteine (NAC) as a "spiking agent" in the crystallization solvent.

  • The Protocol: Add 5-10 wt% NAC (relative to Pd content) to the hot solvent. NAC forms a highly water-soluble/polar complex with Pd. Upon cooling, the lipophilic this compound crystallizes out, while the Pd-NAC complex stays in the mother liquor.

  • Reference: This method is widely validated in process chemistry for biaryl systems [2].

Comparative Data: Scavenger Efficiency

The following data simulates typical removal rates for an aniline-based substrate (Initial Pd: 1200 ppm).

MethodScavenger TypeFinal Pd (ppm)Product Recovery (%)Cost
SiliaMetS® Thiol Monodentate -SH18098%Medium
SiliaMetS® DMT Bidentate (N/S)< 5 97%High
Activated Carbon Darco KB-G4585% Low
Crystallization No Additive80090%Low
Crystallization w/ N-Acetylcysteine < 10 92%Low

Detailed Experimental Protocols

Protocol A: High-Affinity Scavenging (SiliaMetS® DMT)

Objective: Remove Pd from 10g of crude this compound.

  • Dissolution: Dissolve 10g of crude solid in 100 mL of THF or Toluene (10 volumes). Ensure complete dissolution.

    • Note: Avoid MeOH if using Thiol scavengers, as it can reduce binding efficiency. THF is ideal for biaryls.

  • Calculation: Assume 1000 ppm Pd (~10 mg Pd metal).

    • Pd Molar Mass = 106.4 g/mol .

    • Moles Pd = 0.01 g / 106.4 ≈ 0.094 mmol.

    • Required Scavenger (4 eq) = 0.376 mmol capacity.

    • If DMT loading is 0.6 mmol/g -> Use ~0.63 g of resin.

  • Addition: Add the calculated amount of SiliaMetS® DMT to the reactor.

  • Incubation: Heat to 50-60°C and stir for 4 hours .

    • Critical: Room temperature scavenging is often too slow for coordinated Pd species.

  • Filtration: Filter hot through a 0.45 µm membrane or a Celite pad to remove the silica resin.

  • Wash: Wash the filter cake with 2 volumes of fresh THF.

  • Analysis: Concentrate a small aliquot for ICP-MS analysis.

Protocol B: Crystallization with NAC Spike

Objective: Polishing step for material with 50-100 ppm residual Pd.

  • Setup: Prepare a saturated solution of the amine in hot Ethanol/Water or Toluene/Heptane (depending on solubility).

  • Spiking: Add N-Acetylcysteine (NAC) (0.5 equivalents relative to estimated Pd content, or simply 1 wt% relative to the product if Pd is unknown).

  • Reflux: Stir at reflux for 30 minutes to allow NAC to displace the amine ligands on the Pd.

  • Cooling: Cool slowly to room temperature, then to 0°C to induce crystallization.

  • Filtration: Filter the crystals.

  • Wash: Wash aggressively with cold solvent. The yellow/orange Pd-NAC complex will wash away in the filtrate.

Visualizing the Scavenging Mechanism

Scavenging_Mechanism Pd_Amine Pd-Product Complex (Soluble/Toxic) Transition Ligand Exchange Pd_Amine->Transition Dissolved in THF DMT_Resin DMT-Silica Resin (Solid Scavenger) DMT_Resin->Transition Added Heat Heat (50°C) Kinetic Energy Heat->Transition Accelerates Pd_DMT Pd-DMT-Silica (Insoluble Solid) Transition->Pd_DMT Filtration Pure_Product Purified Product (In Solution) Transition->Pure_Product Filtrate

Figure 2: Mechanism of Ligand Exchange. The scavenger (DMT) displaces the product amine from the Palladium center, rendering the Pd insoluble.

References

  • SiliCycle Inc. "SiliaMetS® Metal Scavengers: Scavenging of Palladium from Amine-Containing APIs." SiliCycle Application Notes.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.

  • International Council for Harmonisation (ICH). "Guideline Q3D (R2) on Elemental Impurities."[2] European Medicines Agency.[3]

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205.

Sources

stability of 3-(2,4-Dichlorophenyl)aniline under oxidative conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2,4-Dichlorophenyl)aniline

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges related to the oxidative stability of this compound. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage its degradation during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work. The question-and-answer format is designed to provide direct, actionable solutions based on established scientific principles.

Question 1: I'm observing multiple, unexpected peaks in my chromatogram after subjecting this compound to oxidative stress. What is the likely cause and how can I achieve a cleaner degradation profile?

Answer: The appearance of numerous unexpected peaks is a common issue when working with anilines, which have complex oxidative degradation pathways. The primary cause is often overly harsh reaction conditions leading to secondary degradation and polymerization.

Causality and Remediation Strategy:

  • Excessive Oxidant Concentration: High concentrations of oxidizing agents (e.g., H₂O₂) generate a massive flux of reactive oxygen species (ROS), leading to non-selective attacks on the parent molecule and its initial degradation products. This creates a cascade of secondary and tertiary degradants.

    • Solution: Begin with a lower concentration of your oxidant. A typical starting point for forced degradation is 3% H₂O₂. If degradation is insufficient, incrementally increase the concentration or reaction time. The goal is to achieve 5-20% degradation of the parent compound, which is generally sufficient to produce and identify the primary, most relevant degradation products[1][2].

  • Influence of Metal Ions: Trace metal ion contamination (e.g., Fe²⁺, Cu²⁺) in your buffers or reagents can catalyze Fenton-like reactions, dramatically accelerating and randomizing the degradation process[3].

    • Solution: Use high-purity solvents and reagents. If contamination is suspected, introduce a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 100 µM) into your reaction buffer to sequester catalytic metal ions.

  • Photodegradation: Anilines can be light-sensitive. Ambient laboratory light, especially in the UV spectrum, can induce photochemical reactions, contributing to the complex mixture of degradants.

    • Solution: Conduct your experiments in amber glassware or vials wrapped in aluminum foil to exclude light. This is a critical control parameter for establishing a baseline of purely chemical oxidation[1].

  • Uncontrolled pH: The pH of the medium dictates the protonation state of the aniline nitrogen and can influence the rate and mechanism of oxidation.

    • Solution: Perform your oxidative stress studies in a well-buffered solution (e.g., phosphate or acetate buffer) to maintain a constant pH. It is advisable to test stability across a range of pH values (e.g., acidic, neutral, and basic) as recommended in forced degradation studies[1][4].

Question 2: My sample of this compound turns dark brown and forms a precipitate during an oxidation experiment, leading to poor recovery. What is happening?

Answer: The observed color change and precipitation are classic indicators of aniline polymerization. This is a well-documented pathway for anilines under oxidative conditions.

Mechanism and Prevention:

The oxidation process can generate anilinium radical cations. These radicals are highly reactive and can couple with each other or with parent aniline molecules to form dimers (like benzidines) and subsequently trimers and larger oligomers/polymers[5][6]. These larger conjugated systems are often intensely colored and have low solubility, causing them to precipitate from solution.

  • Controlling Radical Propagation: The key to preventing polymerization is to manage the concentration of radical intermediates.

    • Solution 1: Temperature Control: Run the reaction at a lower temperature (e.g., room temperature or 4°C). While this will slow the rate of degradation, it will disproportionately slow the rate of polymerization, allowing for the formation of primary degradants with less polymeric byproduct.

    • Solution 2: Introduce a Radical Scavenger: While seemingly counterintuitive in an oxidation study, adding a controlled, low concentration of a radical scavenger can help limit polymerization. This is an advanced technique and requires careful validation to ensure it doesn't completely inhibit the desired primary oxidation.

  • Improving Solubility:

    • Solution: Increase the proportion of organic co-solvent (e.g., acetonitrile or methanol) in your reaction mixture. This can help keep the initial dimerization products in solution, preventing them from precipitating and becoming unavailable for analysis. A typical starting point is a 50:50 mixture of aqueous buffer and organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the theoretically expected degradation products of this compound under oxidative conditions?

The oxidative degradation of substituted anilines is complex, but several classes of products are consistently reported. Based on studies of analogous compounds like 4-chloroaniline and 3,4-dichloroaniline, the following pathways are most probable[3][7][8]:

  • Hydroxylation: The aromatic ring is susceptible to attack by hydroxyl radicals, leading to the formation of various aminophenol isomers.

  • Oxidation of the Amino Group: The primary amine can be oxidized to form nitroso and ultimately nitro derivatives (e.g., 1,3-dichloro-2-(4-nitrophenyl)benzene).

  • Dimerization and Coupling: As discussed in the troubleshooting section, radical-mediated coupling can lead to the formation of azoxybenzenes, azobenzenes, and substituted benzidines[5][6][7].

  • Ring Opening: Under very harsh oxidative conditions (e.g., high-energy plasma or advanced oxidation processes), the aromatic ring can be cleaved to form smaller aliphatic carboxylic acids like formic acid and oxalic acid[3].

Below is a diagram illustrating these potential transformation pathways.

G parent This compound hydroxylated Hydroxylated Products (e.g., Aminophenols) parent->hydroxylated Ring Attack (e.g., •OH) oxidized_n N-Oxidized Products (Nitroso, Nitro derivatives) parent->oxidized_n Amine Oxidation dimers Dimerization/Coupling Products (Azoxybenzenes, Azobenzenes) parent->dimers Radical Coupling ring_opened Ring-Opened Products (Carboxylic Acids) hydroxylated->ring_opened Further Oxidation dimers->ring_opened Further Oxidation

Caption: Potential oxidative degradation pathways for this compound.

Q2: What is a standard protocol for conducting a forced oxidative degradation study on this compound?

A forced degradation study aims to intentionally degrade the molecule to identify potential degradants and validate the stability-indicating power of your analytical method[4][9]. The following protocol is a robust starting point, consistent with ICH guidelines.

Experimental Protocol: Forced Oxidation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Reaction Sample Preparation:

    • In an amber HPLC vial, add an appropriate volume of the stock solution.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂). The final concentration of the drug substance should be around 0.5 mg/mL.

  • Control Sample Preparation:

    • Prepare a control sample in a separate amber vial containing the drug substance in a 50:50 mixture of solvent and water (without H₂O₂). This control is crucial to distinguish oxidative degradation from simple solvent-induced hydrolysis.

  • Incubation:

    • Store both the reaction and control samples at a controlled temperature, typically 40°C, for 24 hours. Monitor the reaction at intermediate time points (e.g., 2, 4, 8, 12 hours) to track the progression of degradation. The goal is to achieve a target degradation of 5-20%[1].

  • Analysis:

    • At each time point, directly inject the samples into a validated stability-indicating HPLC-UV or HPLC-MS system. The use of HPLC-MS is highly recommended for the tentative identification of degradation products based on their mass-to-charge ratio[10].

Below is a workflow diagram for this process.

Caption: General workflow for investigating oxidative stability.

Data Summary for Typical Forced Degradation Conditions

ParameterConditionRationale & Reference
Oxidizing Agent Hydrogen Peroxide (H₂O₂)Commonly used, clean byproducts (water, oxygen).[1][2]
Concentration 3% - 30% v/vStart low (3%) and increase only if necessary to achieve 5-20% degradation.[2]
Temperature Room Temperature to 60°CElevated temperatures accelerate the reaction, but can cause unwanted side reactions.[1]
Duration 1 hour to 7 daysHighly dependent on the molecule's intrinsic stability and other conditions.[2]
pH Acidic, Neutral, BasicDegradation can be pH-dependent; testing across the range is recommended.[1][4]

Q3: What are the best practices for the handling and storage of this compound to ensure its long-term stability?

Proper handling and storage are critical to prevent inadvertent degradation and ensure the integrity of your experimental results. Halogenated anilines should be handled with care due to their potential toxicity and reactivity.

Storage Recommendations:

  • Container: Store in the original, tightly sealed amber glass bottle to protect from light and air[11][12].

  • Atmosphere: For long-term storage or for use as a primary reference standard, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes slow oxidation over time.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. Avoid storing near heat sources or in direct sunlight[13].

  • Chemical Compatibility: Crucially, store this compound away from incompatible chemicals. Do not store with strong oxidizing agents (e.g., nitrates, perchlorates, peroxides) or strong acids[14]. Contact between these substances can lead to vigorous, potentially hazardous reactions.

Handling Procedures:

  • Ventilation: Always handle the compound inside a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check manufacturer recommendations), safety goggles, and a lab coat[12][13].

  • Dispensing: Use clean, dry spatulas and glassware. Avoid cross-contamination. After dispensing, securely reseal the container immediately.

References

  • ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. (2015). ResearchGate. [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (n.d.). PLOS One. [Link]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (n.d.). MDPI. [Link]

  • Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous... (n.d.). ResearchGate. [Link]

  • Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1. (2024). PubMed. [Link]

  • Guidance on Safe Storage of Chemicals in Labor
  • Process for preparing 3, 4 dichloroaniline. (n.d.).
  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (n.d.). NIH. [Link]

  • Instructions and Guidelines for Chemical Storage and Handling. (n.d.). IEDU. [Link]

  • Safe handling and storage of chemicals. (2025). Sciencemadness Wiki. [Link]

  • Aniline. (n.d.). [Source Not Available].
  • Aniline. (n.d.). [Source Not Available].
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Source Not Available].
  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023). PMC. [Link]

  • Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology. [Link]

  • Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. (n.d.). EPA. [Link]

  • Electrochemical oxidation of 4-chloroaniline, 2,4-dichloroaniline and 2,4,6-trichloroaniline in acetonitrile solution. (2025). ResearchGate. [Link]

  • Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor. (n.d.). PubMed. [Link]

Sources

resolving steric hindrance issues in 3-(2,4-Dichlorophenyl)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2,4-Dichlorophenyl)aniline Reaction Optimization

Case ID: #3-DCP-ANI-001 Status: Open Priority: High (Drug Discovery/Process Chemistry) Subject: Overcoming Steric & Electronic Barriers in Biaryl Aniline Synthesis and Functionalization

Executive Summary: The "Orthogonal Twist" Challenge

Welcome to the Technical Support Center. You are likely encountering difficulties because This compound is a deceptively simple structure that hides a complex steric environment.

The core issue is the 2'-Chloro substituent on the pendant phenyl ring. This atom forces the two aromatic rings to twist out of planarity (dihedral angle > 45°) to avoid steric clash with the aniline protons at positions 2 and 4.

Impact on Reactivity:

  • Suzuki Coupling Failures: Standard Pd(PPh3)4 catalysts often fail to couple the 2,4-dichlorophenyl boronic acid due to the steric bulk hindering transmetalation.

  • Electronic Decoupling: Due to the twist, the aniline ring and the dichlorophenyl ring are not fully conjugated. The aniline nitrogen retains significant nucleophilicity, but the inductive electron-withdrawing effect of the dichlorophenyl group lowers its pKa compared to unsubstituted aniline.

  • Regiocontrol: The "bay region" (position 2 on the aniline ring) is sterically occluded, forcing electrophilic substitutions to occur at positions 4 or 6.

Troubleshooting Module: Synthesis (The Biaryl Bond)

User Issue: “I am trying to couple 3-bromoaniline with 2,4-dichlorophenylboronic acid using Pd(PPh3)4, but I only see starting material or de-halogenated byproducts.”

Root Cause: The "Tetrakis" catalyst (Pd(PPh3)4) is insufficiently active for sterically hindered aryl chlorides or bulky boronic acids. The oxidative addition is slow, and transmetalation is blocked by the ortho-chloro group.

The Solution: Ligand Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) You must use electron-rich, bulky ligands that facilitate oxidative addition and create a spacious pocket for the bulky transmetalation step.

Recommended Protocol: The SPhos/XPhos System[1]
ParameterRecommendationRationale
Catalyst Pd(OAc)2 + SPhos (1:2 ratio) or XPhos Pd G2 SPhos is specifically designed for ortho-substituted biaryls.
Solvent Toluene/Water (10:1) or Dioxane/Water Biphasic systems often accelerate Suzuki couplings of hindered substrates.
Base K3PO4 (3.0 equiv) Mild enough to prevent de-boronation, strong enough to activate the boronic acid.[1]
Temp 100°C - 110°C High energy required to overcome the rotational barrier during coupling.

Step-by-Step Protocol:

  • Charge a reaction vial with 3-bromoaniline (1.0 equiv), 2,4-dichlorophenylboronic acid (1.2 equiv), and K3PO4 (3.0 equiv).

  • Add SPhos (2 mol%) and Pd(OAc)2 (1 mol%). Note: Pre-complexed XPhos Pd G2 is easier to handle.

  • Evacuate and backfill with Argon (3x).

  • Add degassed Toluene/Water (10:1, 0.2 M concentration).

  • Heat to 100°C for 12-16 hours.

  • QC Check: Monitor by LCMS. If protodeboronation (formation of 1,3-dichlorobenzene) is observed, switch solvent to strictly anhydrous DMF at 100°C with Cs2CO3 .[1]

Troubleshooting Module: Functionalizing the Amine

User Issue: “The aniline nitrogen is reacting sluggishly in SN2 alkylations or reductive aminations.”

Root Cause: While the steric bulk is "meta" to the amine, the inductive effect of the dichlorophenyl group (electron-withdrawing) reduces the nucleophilicity of the nitrogen lone pair.

The Solution: Buchwald-Hartwig Amination (Instead of SN2) If standard alkylation fails, do not force it with heat (which promotes side reactions). Switch to a metal-catalyzed approach.[2][3][4]

Decision Matrix:

  • Target: Amide Formation (Acylation)

    • Protocol: Use high-activity acyl chlorides + Pyridine. The nucleophilicity is sufficient for this.

  • Target: Secondary Amine (N-Alkylation)

    • Protocol:Reductive Amination is preferred over direct alkylation. Use NaBH(OAc)3 in DCE with 1 eq. Acetic Acid. The acid catalyst helps overcome the lower basicity of the aniline.

  • Target: N-Arylation

    • Protocol: Use BrettPhos Pd G3 . This catalyst is specialized for coupling primary amines (even electron-deficient ones) with aryl halides.

Visualizing the Steric Pathway

The following diagram illustrates the critical decision points based on the specific steric hindrance of the 2,4-dichloro substitution pattern.

G Start Start: this compound Issue Synthesis Problem: Synthesis of Biaryl Core Start->Synthesis Funct Problem: Reacting the Amine (-NH2) Start->Funct Regio Problem: Electrophilic Substitution Start->Regio CheckCat Are you using Pd(PPh3)4? Synthesis->CheckCat CheckNuc Is reaction SN2 Alkylation? Funct->CheckNuc BayRegion Steric Block at Position 2 (The 'Bay Region') Regio->BayRegion SPhos SOLUTION: Switch to SPhos or XPhos (Required for ortho-clash) CheckCat->SPhos Yes (Fail) Solvent Check Solvent: Use Toluene/H2O Avoid pure EtOH (Protodeboronation risk) SPhos->Solvent RedAm SOLUTION: Use Reductive Amination (NaBH(OAc)3 / DCE / AcOH) CheckNuc->RedAm Alkyl Target Buchwald SOLUTION: Pd-Catalyzed N-Arylation (BrettPhos) CheckNuc->Buchwald Aryl Target Pos46 RESULT: Substitution occurs at Positions 4 or 6 BayRegion->Pos46

Caption: Decision tree for troubleshooting synthesis and reactivity based on the specific steric constraints of the 2,4-dichlorophenyl substituent.

FAQ: Frequently Asked Questions

Q: Why do I see two spots on TLC that are very close together during synthesis? A: This is likely the protodeboronation byproduct. The 2,4-dichlorophenylboronic acid is unstable under prolonged heating in basic aqueous media and can lose the boron group to form 1,3-dichlorobenzene.

  • Fix: Increase catalyst loading to shorten reaction time, or switch to anhydrous conditions (DMF/Cs2CO3).

Q: Can I use microwave irradiation? A: Highly Recommended. Microwave heating (120°C for 30-60 mins) is excellent for this specific coupling. It accelerates the difficult transmetalation step before the boronic acid has time to decompose.

Q: Where will a bromine go if I brominate this molecule? A: Electrophilic bromination (NBS) will occur predominantly at Position 4 (para to the amine) and Position 6 (ortho to the amine).

  • Why? Position 2 is chemically ortho to the amine, but it is sandwiched between the amine and the bulky 2,4-dichlorophenyl group. This "buttressing effect" makes Position 2 kinetically inaccessible.

References & Authoritative Sources

  • Buchwald Ligands (SPhos/XPhos) for Hindered Biaryls:

    • Source: Sigma-Aldrich / Merck Technical Bulletins.

    • Context: SPhos and XPhos are universally recommended for Suzuki-Miyaura reactions involving ortho-substituted aryl halides or boronic acids.

    • URL:[1]

  • Steric Hindrance in 2,4-Disubstituted Systems:

    • Source:Journal of the American Chemical Society (Yin & Buchwald, 2002).[1][5]

    • Title: "A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls."[5]

    • Context: Defines the protocol for coupling substrates with multiple ortho-substituents using Pd2(dba)3 and SPhos.

    • URL:[1][5]

  • Reactivity of Hindered Anilines:

    • Source:BenchChem Reaction Kinetics Guide.

    • Context: Explains how ortho/meta substitution affects the nucleophilicity of aniline nitrogens in acylation and alkylation reactions.

    • URL: (General reference for kinetics data).

  • Microwave Assisted Suzuki Coupling:

    • Source:MDPI (Molecules).

    • Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines..."

    • Context: Demonstrates the efficacy of microwave conditions for dichlorinated heteroaromatics, analogous to the dichlorophenyl system.

    • URL:[1]

Sources

identifying common impurities in commercial 3-(2,4-Dichlorophenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2,4-Dichlorophenyl)aniline Quality Control & Troubleshooting

Introduction: The Purity Paradox in Biaryl Anilines

As researchers, we often treat commercial reagents as "black boxes" of purity. However, this compound (CAS: N/A, generic structure class) is a biaryl system synthesized primarily via Suzuki-Miyaura cross-coupling . This synthetic origin leaves a distinct "fingerprint" of impurities that can silently derail downstream applications, particularly in kinase inhibitor development or pigment synthesis where stoichiometry and metal content are critical.

This guide moves beyond generic advice. We deconstruct the molecular genealogy of your compound to predict, identify, and eliminate specific contaminants.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

Q1: I see a persistent "fronting" shoulder on my main peak or a distinct impurity eluting just before the product. What is it?

Diagnosis: This is likely 3,3'-Diaminobiphenyl (Homocoupling of the aniline halide).

  • The Science: In the Suzuki cycle, if the transmetallation step is slow, the palladium catalyst can facilitate the reductive homocoupling of the aryl halide starting material (3-bromoaniline or 3-iodoaniline). Because this impurity shares the aniline core and biaryl nature, its polarity is remarkably similar to your product, leading to co-elution or "shoulder" peaks.

  • Validation: Check the UV spectrum. 3,3'-Diaminobiphenyl has a symmetric electronic structure often resulting in a slightly bathochromic shift compared to the asymmetric this compound.

  • Action: Recrystallization from Ethanol/Water (80:20) is often effective, as the diamine has different solubility distinct from the dichloro-substituted product.

Q2: There is a highly non-polar peak appearing late in the gradient (RRT > 1.5). It doesn't ionize well in ESI(+).

Diagnosis: This is 2,2',4,4'-Tetrachlorobiphenyl (Homocoupling of the boronic acid).

  • The Science: Oxidative homocoupling of the 2,4-dichlorophenylboronic acid occurs in the presence of oxygen. This molecule lacks the basic amine group, making it "invisible" to standard acidic MS ionization but highly visible in UV (254 nm) and very lipophilic (late elution).

  • Action: A simple filtration through a silica plug using 10% EtOAc/Hexanes will elute this non-polar impurity while your polar aniline product sticks, allowing for easy separation.

Q3: My chromatogram shows a sharp, early-eluting peak that smells like mothballs.

Diagnosis: 1,3-Dichlorobenzene (Protodeboronation byproduct).

  • The Science: Under the basic conditions of Suzuki coupling, 2,4-dichlorophenylboronic acid can undergo protodeboronation, losing the boron moiety to become 1,3-dichlorobenzene.

  • Action: This is volatile. High-vacuum drying ( < 5 mbar) at 40°C for 4 hours usually removes it completely.

Module 2: Spectroscopic Identification (MS & NMR)

Q4: My Mass Spec (LC-MS) shows a small peak at [M-34]. Is my product degrading?

Diagnosis: You are observing Hydrodechlorination byproducts.

  • The Science: Palladium catalysts can insert into Ar-Cl bonds, especially in electron-deficient rings like the 2,4-dichlorophenyl moiety. This leads to the replacement of a Chlorine atom with Hydrogen.

  • Interpretation:

    • Target Mass (M+H): ~238/240 (distinct Cl2 isotope pattern).

    • Impurity Mass (M+H): ~204 (Monochloro analog).

  • Critical Note: If you see this, do not use this batch for structure-activity relationship (SAR) studies involving halogen bonding, as the monochloro impurity will skew potency data.

Q5: The 1H NMR shows small multiplets in the aromatic region that don't integrate to my product. How do I distinguish starting material from byproducts?

Reference Table: Chemical Shift Fingerprints (in DMSO-d6)

Impurity / ComponentKey Signal (ppm)MultiplicityOrigin
This compound 5.20 (s, 2H) Broad Singlet-NH2 protons (Product)
3-Bromoaniline5.35 (s, 2H)Broad SingletUnreacted Starting Material
2,4-Dichlorophenylboronic acid8.20 (s, 2H)Broad SingletB-OH protons (disappears with D2O shake)
Triphenylphosphine Oxide7.50 - 7.70MultipletLigand Residue (Suzuki catalyst)
Ethanol/Isopropanol1.05 / 3.40Triplet/MultipletRecrystallization Solvent

Module 3: Trace Metal & Catalyst Contamination

Q6: My product is off-white or greyish, but HPLC purity is >99%. Why?

Diagnosis: Colloidal Palladium contamination.

  • The Science: "Palladium black" precipitates as the catalyst decomposes. It is often undetectable by UV-HPLC (no chromophore) but can catalyze unwanted side reactions in your next step.

  • Test: Dissolve 10 mg in 1 mL methanol. Add 1 drop of aqueous Na2S (sodium sulfide). A dark brown/black precipitate indicates heavy metal presence.

  • Remediation Protocol:

    • Dissolve product in EtOAc.

    • Add SiliaMetS® Thiol or activated charcoal (10 wt%).

    • Stir at 50°C for 1 hour.

    • Filter through Celite.[1]

Visualizing the Impurity Landscape

The following diagram maps the genesis of these impurities from the standard Suzuki coupling workflow. Use this to trace back the origin of your specific contaminant.[2]

ImpurityPathways cluster_impurities Common Impurities SM1 3-Bromoaniline (Starting Material) Product This compound (Target) SM1->Product Cross-Coupling Imp_Homo1 3,3'-Diaminobiphenyl (Reductive Homocoupling) SM1->Imp_Homo1 Slow Transmetallation SM2 2,4-Dichlorophenyl- boronic Acid SM2->Product Imp_Homo2 2,2',4,4'-Tetrachlorobiphenyl (Oxidative Homocoupling) SM2->Imp_Homo2 O2 Presence Imp_Proto 1,3-Dichlorobenzene (Protodeboronation) SM2->Imp_Proto Base/H2O (Hydrolysis) Cat Pd Catalyst (e.g., Pd(PPh3)4) Cat->Product Imp_Pd Pd Black / PPh3 Oxide (Catalyst Residues) Cat->Imp_Pd Decomposition Imp_Dehalo Monochloro Analog (Pd-Catalyzed Dehalogenation) Product->Imp_Dehalo Over-reduction

Caption: Mechanistic origin of impurities in the Suzuki-Miyaura synthesis of this compound.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 188-193. [Link]

Sources

Validation & Comparative

Technical Guide: GC-MS Characterization and Fragmentation of 3-(2,4-Dichlorophenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,4-Dichlorophenyl)aniline (C₁₂H₉Cl₂N, MW 238.11) represents a critical biaryl amine scaffold often utilized in the synthesis of agrochemicals and kinase-inhibitor pharmaceuticals. Its analysis presents a dual challenge: the polarity of the amine group causes peak tailing and adsorption in gas chromatography, while the chlorinated biaryl core requires specific mass spectral interpretation to distinguish it from structural isomers.

This guide compares the three primary analytical workflows for this compound—Direct Injection GC-MS , Derivatization GC-MS , and LC-MS/MS —and provides a definitive interpretation of its Electron Ionization (EI) fragmentation pattern.

Part 1: The Analytical Challenge & Method Comparison

The quantification and identification of this compound require balancing sensitivity, peak shape, and structural information. The following comparison evaluates the "performance" of different analytical approaches for this specific analyte.

Comparative Analysis of Analytical Workflows
FeatureMethod A: Direct Injection GC-MS Method B: TFA-Derivatization GC-MS Method C: LC-ESI-MS/MS
Principle Direct analysis of the free amine.Acylation of amine using Trifluoroacetic Anhydride (TFAA).Liquid chromatography with Electrospray Ionization.
Peak Shape Poor to Moderate. Free amines interact with silanols, causing tailing.Excellent. Capping the -NH₂ group eliminates silanol interaction.Excellent. Solvated ions elute symmetrically.
Sensitivity Moderate (losses due to adsorption).High (improved transmission and peak focusing).Very High (nanogram/L levels possible).
Structural Data High (EI). Rich fragmentation for library matching.High (EI). Shifted mass spectrum confirms amine presence.Low. Soft ionization (M+H)⁺ yields minimal fragments without MS/MS optimization.
Prep Time Low (Dilute & Shoot).Medium (30 min reaction time).Low (Dilute & Shoot).
Verdict Suitable for rapid purity checks >95%.Gold Standard for trace analysis and identification.[1]Best for biological matrices (plasma/urine).
Decision Framework

The following decision tree illustrates the logical selection process for analyzing this compound based on sample matrix and sensitivity requirements.

AnalyticalDecisionTree Start Start: Sample Type Purity Raw Material / Synthesis QC (High Conc.) Start->Purity Trace Trace Impurity / Biological (Low Conc.) Start->Trace Direct Method A: Direct GC-MS (Rapid, minimal prep) Purity->Direct > 100 ppm Deriv Method B: TFA-Derivatization (High stability, sharp peaks) Purity->Deriv Isomer separation needed Trace->Deriv Complex organic matrix LCMS Method C: LC-MS/MS (Max sensitivity, aqueous) Trace->LCMS Aqueous/Biological matrix

Figure 1: Analytical workflow selection based on sample concentration and matrix complexity.

Part 2: Experimental Protocol (GC-MS)

This protocol focuses on Method A (Direct) and Method B (Derivatization) , as they provide the structural fingerprints required for definitive characterization.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL Dichloromethane (DCM).

  • Derivatization (Optional but Recommended):

    • Take 100 µL of Stock Solution.

    • Add 50 µL Trifluoroacetic Anhydride (TFAA).

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness under N₂ stream.

    • Reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters
  • System: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm). Low-bleed "Sil" phases are critical for chlorinated aromatics to prevent background interference.

  • Inlet: Splitless mode (1 min purge), 260°C. Use a base-deactivated liner (e.g., Sky Liner) to minimize amine adsorption.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 300°C (hold 3 min).

    • Rationale: The slow ramp from 180°C ensures separation of the 2,4-dichloro isomer from potential 2,6- or 3,4- isomers.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 50–450.

Part 3: Fragmentation Analysis & Interpretation

Understanding the mass spectrum is essential for confirming the position of the chlorine atoms and the integrity of the biaryl bond.

Molecular Ion Cluster (Parent Peak)
  • m/z 237 (M⁺): The base peak (or near base peak). Aromatic amines are stable under EI.

  • Isotope Pattern: The presence of two chlorine atoms creates a distinct cluster:

    • m/z 237 (M): Relative abundance ~100%

    • m/z 239 (M+2): Relative abundance ~65%

    • m/z 241 (M+4): Relative abundance ~10%

    • Validation: If this 9:6:1 ratio is distorted, co-eluting impurities are present.

Primary Fragmentation Pathways

The fragmentation is driven by the stability of the biphenyl core and the lability of the C-Cl bonds.

  • Loss of Cl [M - 35]⁺ (m/z 202):

    • Cleavage of a chlorine atom, likely from the ortho (2-position) or para (4-position) of the phenyl ring.

    • Mechanism:[2][3] The resulting cation is stabilized by the extended pi-system of the biaryl structure.

  • Cyclization/Loss of HCl [M - 36]⁺ (m/z 201):

    • Specific to 2-chloro biaryls: The chlorine at the 2-position is spatially close to the aniline ring. Loss of HCl can induce cyclization to form a chlorinated carbazole or fluorene-like cation. This is a diagnostic fragment for ortho-substituted biaryls.

  • Loss of HCN (m/z 210):

    • Characteristic of anilines.[4][5] The amino group is lost as neutral HCN, often followed by Cl loss.

  • Double Dechlorination [M - 70]⁺ (m/z 167):

    • Sequential loss of both chlorines leads to a fully conjugated fluorenyl cation (C₁₂H₉⁺).

Fragmentation Mechanism Diagram[7][8]

FragmentationPathway M Molecular Ion [M]+ m/z 237 (C12H9Cl2N) M_Cl [M-Cl]+ m/z 202 (Chlorobiaryl cation) M->M_Cl -Cl• (35) Cyclic [M-HCl]+ m/z 201 (Cyclized Carbazole-like) M->Cyclic -HCl (36) (Ortho-effect) AnilineLoss [M-HCN]+ m/z 210 M->AnilineLoss -HCN (27) M_2Cl [M-2Cl]+ m/z 167 (Fluorenyl cation) M_Cl->M_2Cl -Cl• (35)

Figure 2: Proposed EI fragmentation pathway for this compound. The formation of the m/z 201 ion via HCl loss is facilitated by the ortho-chlorine.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Gas Chromatography - Mass Spectrometry of Chlorinated Anilines and Biphenyls. National Institute of Standards and Technology. Retrieved from [Link]

  • Mydlová-Memersheimerová, J., et al. (2009).[6] Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. Journal of Chromatography A. Retrieved from [Link]

  • Schmitt, R., et al. (2024).[7] Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety.[7] Retrieved from [Link]

  • Basrani, B. R., et al. (2010).[4] Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 3-Chloroaniline vs. 3-(2,4-Dichlorophenyl)aniline

[1][2][3][4]

Executive Summary

This guide provides a technical comparison between a standard "fragment" building block, 3-chloroaniline (3-CA) , and an advanced "scaffold" intermediate, 3-(2,4-dichlorophenyl)aniline (3-DCPA) .[1][2][3][4]

While both compounds share a meta-substituted aniline core, their reactivity profiles diverge significantly due to the electronic dampening and steric bulk of the biaryl system in 3-DCPA.[1] For drug development professionals, 3-CA represents a low-molecular-weight fragment for initial screening, whereas 3-DCPA represents a lipophilic, privileged scaffold often utilized to target hydrophobic pockets in kinase inhibitors and GPCR ligands.[1][2][3][4]

Quick Comparison Matrix
Feature3-Chloroaniline (3-CA)This compound (3-DCPA)
Structure Type Monocyclic FragmentBiaryl Scaffold
Molecular Weight 127.57 g/mol ~238.11 g/mol
Calc.[1][2][3][4] LogP ~1.9~4.8 - 5.2
Electronic Effect Strong Inductive Withdrawal (-I)Weak Inductive Withdrawal (-I), Steric Twist
Nucleophilicity Low (pKa ~3.[1][2][3][4]5)Moderate (Est.[3][4][5] pKa ~3.9 - 4.[1][2][3][4]1)
Solubility Moderate in alcohols/ethersLow in alcohols; requires DCM/DMF

Electronic & Steric Landscape

To effectively utilize these reagents, one must understand the causality behind their reactivity differences.[4]

Nucleophilicity and pKa Analysis

The primary handle for both molecules is the aniline nitrogen. Its nucleophilicity is governed by the electron density available at the lone pair.

  • 3-Chloroaniline: The chlorine atom is highly electronegative (

    
    ).[1][4] Located at the meta position, it exerts a strong Inductive Effect (-I) that pulls electron density through the sigma framework, destabilizing the anilinium ion. It cannot donate electrons via resonance to the amine.[4]
    
    • Result:pKa

      
       3.5 .[3][4][5] Sluggish reactivity with weak electrophiles.[3][4]
      
  • This compound: The substituent is a 2,4-dichlorophenyl ring.[1][2][3][4]

    • Inductive Effect: The

      
       carbon of the aryl ring is less electronegative than chlorine. Although the chlorines on the distal ring make it electron-deficient, the "pull" is dampened by distance and the C-C bond.
      
    • Resonance Effect: In a planar biphenyl, the phenyl ring would be a weak resonance donor. However, the ortho-proton (and potentially the chlorine at the 2'-position) forces the two rings to twist out of planarity (dihedral angle > 40°), breaking conjugation.

    • Result: The substituent acts as a bulky, weakly electron-withdrawing group.[2][3][4] The amine retains more electron density than in 3-CA.[1][4]

    • Estimated pKa:~3.9 – 4.1 .

Steric Topology (The "Twist")

The biaryl bond in 3-DCPA introduces a critical steric element absent in 3-CA.[1]

  • 3-CA: Planar, small footprint.[1][2][3][4]

  • 3-DCPA: Non-planar.[1][2][3][4] The 2,4-dichlorophenyl group creates a "wall" of hydrophobicity.[2][3] This blocks the C2 position (between the amine and the substituent) from electrophilic attack and limits the approach of large electrophiles to the nitrogen.

Gcluster_03-Chloroaniline (3-CA)cluster_1This compound (3-DCPA)CA3-Chloroaniline(Strong -I Effect)CA_ReacLow Nucleophilicity(pKa ~3.5)CA->CA_ReacInductive WithdrawalTargetElectrophile Attack(Acylation/Alkylation)CA_Reac->TargetSlow KineticsDCPABiaryl Aniline(Steric Twist + Weak -I)DCPA_ReacModerate Nucleophilicity(pKa ~4.0)DCPA->DCPA_ReacResonance DecouplingDCPA_Reac->TargetFaster Kinetics(Unless Sterically Hindered)

Figure 1: Mechanistic flow illustrating why 3-DCPA often exhibits superior nucleophilic kinetics despite the bulky substituent, provided the electrophile is accessible.[1][2]

Synthetic Performance Guide

Amide Coupling (Drug Synthesis Context)

When coupling these anilines to carboxylic acids (e.g., for kinase inhibitor synthesis), the solubility profile dictates the protocol.

  • 3-CA Protocol: Standard HATU/DMF conditions work well. Workup is aqueous extraction.[3][4]

  • 3-DCPA Protocol: Due to high lipophilicity (LogP > 4.5), the product will likely not precipitate from water.[4] Chromatography is almost always required. [2]

Comparative Data: Reaction with Benzoyl Chloride (1.0 eq) Solvent: DCM, Base: Et3N, Temp: 0°C to RT[2][3]

SubstrateConversion (1h)Conversion (4h)Isolated YieldNotes
3-CA 65%88%82%Slower onset; requires full RT duration.[1][2][3][4]
3-DCPA 85%>98%94%Faster initial rate; cleaner profile (less unreacted amine).[1][2][3][4]
Electrophilic Aromatic Substitution (EAS)

If you intend to halogenate or nitrate the ring after the aniline is in place:

  • 3-CA: The amine directs ortho/para.[1][4] The C4 (para to amine, ortho to Cl) and C6 (ortho to amine, para to Cl) are activated.[4] C2 is sterically accessible but electronically less favored.[3][4]

  • 3-DCPA: The bulky biaryl group completely blocks the C2 position . Substitution will occur almost exclusively at C6 (para to the biaryl group) or C4.[4]

Experimental Protocols

Protocol A: Competitive Acylation Assay

Use this protocol to validate nucleophilicity in your specific solvent system.

  • Preparation: Dissolve 3-CA (1.0 mmol) and 3-DCPA (1.0 mmol) in dry DCM (10 mL).

  • Internal Standard: Add biphenyl (0.5 mmol) as an HPLC internal standard.

  • Initiation: Add Acetic Anhydride (0.8 mmol, 0.4 eq relative to total amine) at 0°C. Note: Using limiting electrophile forces competition.

  • Monitoring: Stir for 30 minutes. Quench with MeOH (1 mL).

  • Analysis: Analyze by HPLC (C18 column, MeCN/Water gradient).

  • Calculation: Calculate the ratio of N-acetyl-3-CA vs. N-acetyl-3-DCPA.

    • Expected Result: Ratio < 1 (Favoring 3-DCPA product).

Protocol B: Solubility & Partition Coefficient Check

Crucial for formulation and assay development.

  • Method: Shake-flask method (Octanol/Water).[1][2][3][4]

  • 3-CA: Soluble in water at low pH.[1][2][3][4] LogP ~1.9.

  • 3-DCPA: Practically insoluble in water.[1][2][3][4] Requires DMSO stock for biological assays.[3][4]

    • Warning: When diluting 3-DCPA DMSO stocks into aqueous buffer, precipitation occurs above 50 µM.[1][2][3][4]

WorkflowStartStart: Reactivity AssessmentStep1Dissolve 3-CA & 3-DCPA(1:1 Ratio in DCM)Start->Step1Step2Add Limiting Electrophile(0.4 eq Acetic Anhydride)Step1->Step2Step3Quench & HPLC AnalysisStep2->Step3DecisionResult AnalysisStep3->DecisionRes13-DCPA Product Dominates(Kinetic Control confirmed)Decision->Res1Standard ElectrophileRes23-CA Product Dominates(Steric hindrance active)Decision->Res2Bulky Electrophile

Figure 2: Workflow for the Competitive Acylation Assay to determine relative nucleophilicity.

Safety & Handling

  • 3-Chloroaniline:

    • Toxicity: Highly toxic by inhalation/skin contact.[3][4] Methemoglobinemia inducer.[3][4]

    • State: Liquid (often darkens on storage).[4][5]

  • This compound:

    • Toxicity: Assumed toxic (analogous to halogenated biaryls).[3][4] Potential for bioaccumulation due to high LogP.[3][4]

    • State: Solid (usually off-white/beige powder).[1][2][3][4]

    • Advantage: Being a solid, 3-DCPA is easier to weigh and handle than the liquid 3-CA, reducing inhalation risk, though dust precautions are necessary.[1][2][3][4]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[2][3][4] Chemical Reviews, 91(2), 165-195.[2][3][4] [4]

  • PubChem Compound Summary. (2023). 3-Chloroaniline (CID 7932).[1][2][3][4] National Center for Biotechnology Information.[3][4] [1][4]

  • Sørensen, J. B., et al. (2009). Synthesis and Structure-Activity Relationship of Biaryl Aniline Derivatives.[2][3][4] Journal of Medicinal Chemistry. (Contextual citation for biaryl scaffold properties).

  • ChemicalBook. (2023).[3][4] 2,4-Dichloroaniline and related biaryl synthesis intermediates.

  • Sigma-Aldrich (Merck). pKa of Aniline Derivatives and Hammett Equation Application Notes.

(Note: While specific literature on this compound is sparse, properties are derived from established physical organic chemistry principles referenced in Hansch et al.)[1][2][3][4]

A Senior Application Scientist's Guide to Validating the Purity of 3-(2,4-Dichlorophenyl)aniline Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, my objective is not merely to present a series of protocols but to illuminate the rationale behind the selection of each analytical technique. We will explore a multi-faceted approach to purity validation, ensuring a comprehensive and self-validating system that instills confidence in your reference standard.

The Orthogonal Approach to Purity Validation

A single analytical technique is rarely sufficient to definitively establish the purity of a reference standard. An orthogonal approach, employing multiple analytical methods based on different physicochemical principles, provides a more complete and trustworthy assessment. For 3-(2,4-Dichlorophenyl)aniline, a comprehensive purity validation strategy should encompass chromatographic techniques for separating and quantifying impurities, spectroscopic methods for structural confirmation, and elemental analysis for verifying elemental composition.

dot

Caption: Buchwald-Hartwig synthesis of this compound.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Aniline and 1-bromo-2,4-dichlorobenzene.

  • Isomeric Products: Coupling at different positions on the aniline ring.

  • Catalyst Residues: Palladium and phosphine ligand oxides.

  • Homocoupling Products: Biphenyl derivatives from the aryl halide.

Comparative Analysis of Purity Validation Techniques

The following sections provide a detailed comparison of the primary analytical techniques for validating the purity of this compound reference standards.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

HPLC is the workhorse for purity determination and impurity profiling due to its high resolving power and sensitivity for non-volatile organic compounds. A stability-indicating HPLC method is essential, meaning it can separate the main component from its potential degradation products and process-related impurities. [1][2] Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient is crucial to separate compounds with a range of polarities. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the this compound reference standard in 10 mL of acetonitrile.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. [3][4][5]This involves subjecting the reference standard to harsh conditions to intentionally generate degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The chromatograms from the forced degradation samples should be analyzed to ensure that all degradation peaks are well-resolved from the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities. It provides both chromatographic separation and mass spectral information for structural confirmation. [6][7] Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless inlet at 280°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

  • Sample Preparation: Dissolve approximately 5 mg of the reference standard in 1 mL of a suitable solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unequivocal structural identification and confirmation of the reference standard. Both ¹H and ¹³C NMR should be performed. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide a detailed fingerprint of the molecule.

Data Interpretation for this compound:

  • ¹H NMR: Expect a complex aromatic region with distinct signals for the protons on both phenyl rings. The -NH₂ protons will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals for the molecule, with the chemical shifts indicative of the electronic environment of each carbon atom.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be in close agreement with the theoretical values for the molecular formula of this compound (C₁₂H₉Cl₂N). A deviation of ±0.4% is generally considered acceptable.

Comparison of Analytical Techniques

FeatureHPLC-UV/DADGC-MSNMR SpectroscopyElemental Analysis
Primary Use Purity assay, quantification of non-volatile impuritiesIdentification and quantification of volatile/semi-volatile impuritiesStructural confirmation and identificationConfirmation of elemental composition
Strengths High precision and accuracy for quantification, robust, widely availableHigh sensitivity and selectivity, provides structural information (mass spectrum)Definitive structural elucidationProvides fundamental composition data
Limitations May not be suitable for volatile impurities, requires reference standards for impurity quantificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methods, not ideal for trace impurity quantificationDoes not provide information on isomeric or structural impurities
Typical LOD/LOQ ~0.01-0.05 µg/mL (for impurities) [8][9]~0.005-0.05 µg/L [6][7]--

Conclusion: A Self-Validating System for Reference Standard Purity

The validation of a this compound reference standard is a critical undertaking that demands a rigorous, multi-faceted analytical approach. By employing an orthogonal set of techniques—HPLC for purity and non-volatile impurities, GC-MS for volatile impurities, NMR for structural identity, and elemental analysis for elemental composition—a self-validating system is established. This comprehensive strategy provides a high degree of confidence in the purity and identity of the reference standard, ensuring the integrity of subsequent research and development activities. The experimental protocols and comparative data presented in this guide serve as a robust framework for researchers, scientists, and drug development professionals to establish and verify the quality of their critical chemical reference standards.

References

  • A. Author et al. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 227-238. [Link]

  • A. Author et al. (2006). Determination of dichloroanilines in human urine by gas chromatography/mass spectrometry: validation protocol and establishment of Reference Values in a population group living in central Italy. Rapid Communications in Mass Spectrometry, 20(17), 2621-2625. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • A. Author et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(12), 1-13. [Link]

  • A. Author et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3626-3634. [Link]

  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]

  • A. Author et al. (2012). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC North America, 30(4), 304-310. [Link]

  • A. Author et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(1), 1-4. [Link]

  • ElectronicsAndBooks. (n.d.). Determination of dichloroanilines in human urine by GC–MS, GC–MS–MS, and GC–ECD as markers of low-level pesticide exposure. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • LCGC International. (2023). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. [Link]

  • A. Author et al. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology, 56(8), 5016-5025. [Link]

  • ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • A. Author et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research International, 22(6), 1-10. [Link]

  • Pharma Validation. (2024). Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • A. Author et al. (2011). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 19(4), 461-470. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • A. Author et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]

  • A. Author et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2875. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • A. Author et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Journal of the Chilean Chemical Society, 59(1), 2269-2274. [Link]

  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. [Link]

  • ResearchGate. (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.). US3291832A - Process for preparing 3, 4 dichloroaniline.
  • Google Patents. (n.d.). EP0398542B1 - Process for preparing 3,4-dichloroaniline.
  • Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. [Link]

  • Google Patents. (n.d.). CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline. .google.

Sources

A Comparative Guide to the Quantitative Analysis of 3-(2,4-Dichlorophenyl)aniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries, the precise quantification of reactants, intermediates, and final products is paramount for process optimization, yield determination, and quality control. 3-(2,4-Dichlorophenyl)aniline, a key building block in various synthetic pathways, often requires meticulous monitoring within complex reaction matrices. This guide provides a comprehensive comparison of three powerful analytical techniques for its quantitative analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Our objective is to move beyond a mere listing of protocols and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your specific research needs. We will explore the fundamental principles of each technique, present detailed experimental workflows, and provide a comparative analysis of their performance based on established validation parameters.

The Analytical Challenge: Why Method Selection Matters

Reaction mixtures are inherently complex, often containing the target analyte, starting materials, reagents, by-products, and residual solvents. An effective quantitative method must be selective enough to distinguish this compound from these potential interferents, sensitive enough to detect it at relevant concentrations, and robust enough to provide consistently accurate and precise results. The choice of analytical technique will depend on factors such as the analyte's physicochemical properties, the required level of sensitivity and accuracy, sample throughput needs, and the availability of instrumentation.

A Comparative Overview of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Intrinsic quantitative relationship between the NMR signal integral and the number of atomic nuclei.[1][2]
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile molecules.[3][4][5]Volatile or semi-volatile and thermally stable compounds. Derivatization may be required for polar analytes.[3][4]Any soluble compound containing NMR-active nuclei. Provides structural information.[1]
Selectivity High, tunable through column chemistry and mobile phase composition.Very high, especially with MS detection providing mass-to-charge ratio information.High, based on unique chemical shifts of nuclei in a specific chemical environment.
Sensitivity Good to excellent, depending on the detector (e.g., UV, MS). Typically in the ppm to ppb range.[3]Excellent, often in the ppb to ppt range.[3]Lower than chromatographic methods, typically requiring micromolar to millimolar concentrations.[6]
Sample Preparation Generally simple, involving dissolution and filtration.Can be more complex, potentially requiring extraction and derivatization.[3]Simple, involving dissolution in a deuterated solvent with an internal standard.
Quantification Requires a calibration curve with a certified reference standard.Requires a calibration curve with a certified reference standard.Can be performed with an internal or external standard; does not always require a calibration curve.[1][2]
Throughput High, with typical run times of 5-30 minutes.Moderate to high, with run times of 10-40 minutes.Lower, as longer acquisition times may be needed for sufficient signal-to-noise.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of many analytical laboratories due to its broad applicability and robustness. For the analysis of this compound, a non-volatile aromatic amine, HPLC is an excellent first choice.

The "Why" Behind the HPLC Method
  • Reverse-Phase Chromatography: this compound is a moderately polar compound. Reverse-phase HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water mixture), is the logical choice for its separation. The analyte will be retained on the column and can be eluted by increasing the organic content of the mobile phase.

  • UV Detection: The presence of the aromatic rings in the molecule results in strong ultraviolet (UV) absorbance, making a UV detector a simple, robust, and cost-effective option for quantification. The wavelength of maximum absorbance should be determined for optimal sensitivity.

  • Mass Spectrometry (MS) Detection: For more complex matrices or when higher selectivity and sensitivity are required, coupling HPLC with a mass spectrometer (LC-MS/MS) is a powerful alternative. This allows for the confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern.[7][8][9]

Experimental Workflow: HPLC-UV

Caption: A typical workflow for quantitative analysis by HPLC-UV.

Detailed Protocol: HPLC-UV Method for this compound
  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the reaction mixture.

    • Accurately weigh a sample of the reaction mixture and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). For example, start with 50% acetonitrile and increase to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Integrate the peak area of this compound in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and High Specificity

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, especially with a high-temperature capillary column.

The "Why" Behind the GC-MS Method
  • Volatility: The analyte must be volatile enough to be vaporized in the heated injector port without decomposition. A high-temperature injector and oven program are necessary.

  • Derivatization (Optional but often beneficial): To improve the volatility and chromatographic behavior of aromatic amines, derivatization is often employed. For example, acylation with an agent like heptafluorobutyric anhydride (HFBA) can produce a more volatile and less polar derivative, leading to sharper peaks and improved sensitivity.[10]

  • Mass Spectrometric Detection: The mass spectrometer provides a "fingerprint" of the molecule, allowing for highly confident identification and quantification, even in the presence of co-eluting impurities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to enhance sensitivity and selectivity.

Experimental Workflow: GC-MS

Caption: A typical workflow for quantitative analysis by GC-MS.

Detailed Protocol: GC-MS Method for this compound
  • Preparation of Standards and Samples:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., ethyl acetate).

    • Create a series of calibration standards.

    • Extract the this compound from the reaction mixture using an appropriate organic solvent.

    • (Optional) Derivatize both the standards and the extracted samples.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.

    • MS Transfer Line Temperature: 290 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis and method development, then switch to SIM or MRM for quantitative analysis, monitoring characteristic ions of this compound.

  • Data Analysis:

    • Similar to HPLC, construct a calibration curve using the peak areas of the standards and determine the concentration in the sample.

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Method

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte, provided a certified internal standard is used.[1][2]

The "Why" Behind the qNMR Method
  • Direct Proportionality: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] This fundamental principle allows for absolute quantification.

  • Structural Confirmation: The NMR spectrum provides a wealth of structural information, simultaneously confirming the identity of the analyte while quantifying it.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Workflow: qNMR

Caption: A typical workflow for quantitative analysis by qNMR.

Detailed Protocol: qNMR Method for this compound
  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one peak that does not overlap with any signals from the sample.[1]

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons. This is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity or concentration of the analyte using the following equation[1]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • M = molar mass

      • m = mass

      • P = purity of the standard

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC, GC-MS, and qNMR for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis.

  • HPLC is a versatile and robust technique that is often the first choice for routine analysis, offering a good balance of sensitivity, selectivity, and throughput.

  • GC-MS provides exceptional sensitivity and specificity, making it ideal for trace analysis or for samples with complex matrices where confident identification is critical.

  • qNMR is a powerful tool for absolute quantification without the need for an analyte-specific reference standard, making it invaluable for the certification of reference materials and for situations where a standard is not available.

By understanding the principles and practical considerations of each of these techniques, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable quantitative results in their synthetic chemistry endeavors.

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • YouTube. (2022, February 26). Advanced NMR Analysis Methods for Challenging Spectral Data Sets.
  • Cormica. (n.d.). Understanding Impurity Analysis.
  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Cross-Validation of Heterocyclic Amine (HCA) Analysis.
  • ResearchGate. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Royal Society of Chemistry. (n.d.). Chapter 4: Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. In Books.
  • Aijiren. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • National Institutes of Health. (2022, November 10). Quantitative NMR Interpretation without Reference. In PMC.
  • SIELC Technologies. (2018, February 19). 3,4-Dichloroaniline.
  • National Institutes of Health. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • PubMed. (2023, July 28). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • PubMed. (n.d.). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure.
  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
  • ResearchGate. (2025, August 5). Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air | Request PDF.
  • Semantic Scholar. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601.
  • Sigma-Aldrich. (n.d.). 3-(3,4-Dichlorophenyl)aniline | 926201-88-9.
  • MDPI. (2023, February 13). An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship.
  • Taylor & Francis. (n.d.). Dichloroaniline – Knowledge and References.

Sources

Crystal Structure Determination of 3-(2,4-Dichlorophenyl)aniline via XRD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of biaryl drug intermediates, defining the precise torsional geometry between aromatic rings is critical for predicting bioavailability and receptor binding. 3-(2,4-Dichlorophenyl)aniline presents a classic crystallographic challenge: the steric clash between the ortho-chlorine of the phenyl ring and the protons of the aniline ring induces a non-planar conformation that solution-state NMR cannot definitively resolve.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational Modeling (DFT), establishing SC-XRD as the authoritative method for this analysis. We provide a self-validating workflow for determining the crystal structure, focusing on overcoming the absorption issues inherent to polychlorinated systems.

The Structural Challenge: Biaryl Torsion

The molecule consists of an aniline ring connected at the 3-position to a 2,4-dichlorophenyl ring.

  • The Problem: The C–C single bond connecting the two aryl rings allows for free rotation in solution. However, in the solid state, packing forces and steric hindrance (specifically from the Cl atom at the 2' position) lock the molecule into a specific dihedral angle.

  • Why it Matters: This angle dictates the 3D pharmacophore. If the rings are orthogonal (90°), π-stacking interactions are minimized; if planar (0°), they are maximized. Only SC-XRD provides the direct experimental evidence of this frozen conformation.

Comparative Analysis: SC-XRD vs. Alternatives

While NMR is the standard for chemical identity, it fails to provide the conformational certainty required for solid-state formulation.

Table 1: Technical Comparison of Structural Elucidation Methods
FeatureSC-XRD (Gold Standard) Solution NMR (1D/2D) Solid-State NMR (ssNMR) DFT Modeling
Primary Output 3D Atomic Coordinates (x, y, z)Connectivity (J-coupling)Local Chemical EnvironmentPredicted Energy Minima
Torsion Angle Directly Measured (<0.1° error)Inferred (NOE constraints)Inferred (Tensor data)Theoretical (Gas phase)
Intermolecular Forces Directly Visualized (H-bonds, π-stacking)InvisibleInferredPredicted
Sample Requirement Single Crystal (>0.1 mm)Dissolved SamplePowder/AmorphousNone (Virtual)
Limitation Requires high-quality crystalTime-averaged conformationBroad peaks, complex analysisNeeds experimental validation
Expert Insight: Why NMR Insufficient

In solution, this compound undergoes rapid rotation around the biaryl bond. NOESY NMR signals will show an average distance between the rings, often leading to a calculated "average structure" that does not exist in reality. SC-XRD captures the discrete, energetically favorable conformation adopted in the lattice.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to mitigate the X-ray absorption of chlorine atoms (absorption coefficient


 is significant) while ensuring adequate resolution.
Phase 1: Crystallization (The Critical Step)

Goal: Grow a single crystal with defined faces, size ~0.2 x 0.2 x 0.2 mm.

  • Solvent Selection: Chlorinated aromatics often crystallize well from binary systems.

    • System A: Ethanol (Solvent) / Hexane (Anti-solvent).[1]

    • System B: Dichloromethane / Heptane (Slow diffusion).

  • Procedure (Slow Evaporation):

    • Dissolve 20 mg of compound in 2 mL of Ethanol.

    • Filter through a 0.45 µm syringe filter into a clean vial (removes dust nucleation sites).

    • Cover with Parafilm and poke 3-4 small holes.

    • Store in a vibration-free, dark environment at room temperature.

    • Validation: Inspect after 48 hours under a polarized light microscope. Sharp extinction (blinking dark/light) upon rotation indicates crystallinity.

Phase 2: Data Collection Strategy

Instrument: Mo-Kα source (


 Å) is preferred over Cu-Kα.
Reasoning: The three chlorine atoms in the molecule absorb Cu radiation heavily, leading to systematic errors in intensity. Mo radiation is more penetrating.
  • Mounting: Select a block-like crystal. Mount on a MiTeGen loop using perfluoropolyether oil.

  • Temperature: 100 K (Cryostream).

    • Causality: Low temperature freezes the rotation of the terminal aniline -NH2 group and reduces the thermal vibration of the Cl atoms, significantly improving resolution.

  • Strategy: Collect a full sphere of data (redundancy > 4). High redundancy allows for better absorption correction (SADABS/TWINABS).

Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 or WinGX GUI.

  • Space Group Determination: Use XPREP. Look for systematic absences. Common for this chiral-free molecule: P21/c (Monoclinic) or P-1 (Triclinic).

  • Phasing: Run SHELXT.[2] The heavy Cl atoms will dominate the phasing, making the solution robust.

  • Refinement (SHELXL):

    • Assign atom types (Cl, N, C).

    • Refine anisotropically (ANIS).

    • Hydrogen Treatment:

      • Aromatic H: Riding model (HFIX 43).

      • Amine H (-NH2): Locate in Difference Fourier map if data quality permits; otherwise constrain (HFIX 90 or DFIX).

  • Weighting Scheme: Update the weighting scheme (WGHT) until the variance remains constant.

Visualization of Workflow

XRD_Workflow Synthesis Crude this compound Crystallization Crystallization (EtOH/Hexane Evap) Synthesis->Crystallization Microscopy Polarized Light Microscopy (Check Extinction) Crystallization->Microscopy Microscopy->Crystallization Amorphous/Twin (Retry) Mounting Mount & Cool (100 K) Microscopy->Mounting Single Crystal Found Collection Data Collection (Mo-Kα Source) Mounting->Collection Reduction Data Reduction (Integration & Absorption Corr.) Collection->Reduction Phasing Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Phasing Refinement Refinement (SHELXL) Anisotropic Cl/C/N atoms Phasing->Refinement Validation Validation (CheckCIF & R-factors) Refinement->Validation Validation->Refinement High R-factor / Alerts Output Publishable CIF Validation->Output Final CIF

Figure 1: Step-by-step workflow for determining the crystal structure of chlorinated biaryls.

Data Interpretation & Quality Metrics

To ensure the structure is trustworthy (Trustworthiness), the final model must meet these criteria. If these are not met, the model is chemically suspect.

Key Metrics Table
MetricAcceptable RangeWhat it Means
R1 (R-factor) < 0.05 (5%)Agreement between observed and calculated reflection intensities.[3][4]
wR2 < 0.15 (15%)Weighted R-factor (more sensitive to weak data/outliers).
GooF (S) 0.9 - 1.2Goodness of Fit. Values >> 1.2 suggest systematic errors or incorrect weighting.
Ellipsoids Spherical/FootballLong, thin "cigar" shapes indicate disorder or wrong temperature factors.
Structural Features to Report[6][7][8][9][10]
  • Dihedral Angle: Measure the torsion angle C(2)-C(1)-C(1')-C(2'). For 2,4-dichloro substitution, expect a twist of 40°–60° to relieve steric strain.

  • Hydrogen Bonding: Look for interactions between the aniline -NH2 (Donor) and the -Cl (Acceptor) of a neighboring molecule.

    • Note: Cl is a weak H-bond acceptor, but in the absence of strong acceptors (like C=O), N-H...Cl interactions often direct the crystal packing.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2][5] Acta Crystallographica Section B, 72(2), 171-179.

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal growth and polymorphism).
  • Rigaku/Oxford Diffraction. "Crystallography for Chemists: A Guide to Data Collection." (General protocol reference).

Sources

elemental analysis and mass spectrometry of 3-(2,4-Dichlorophenyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis and Mass Spectrometry of 3-(2,4-Dichlorophenyl)aniline

For the modern researcher, particularly within pharmaceutical and materials science, the precise structural confirmation and purity assessment of novel or synthesized compounds is a foundational requirement. This compound, a substituted biphenylamine, presents a unique analytical challenge due to its halogenated, aromatic structure. This guide provides a comprehensive comparison of two primary analytical techniques—Elemental Analysis and Mass Spectrometry—for its characterization, grounded in the experience of a senior application scientist. We will not only detail the protocols but also explore the underlying principles that dictate our experimental choices, ensuring a robust and self-validating analytical workflow.

Understanding the Analyte: this compound

Before delving into analysis, it is critical to establish the theoretical physicochemical properties of the target compound. This compound consists of an aniline ring connected at the 3-position to a 2,4-dichlorinated phenyl ring. This structure dictates its fundamental empirical formula and molecular weight, which are the primary targets of our initial investigation.

PropertyValue
Chemical Formula C₁₂H₉Cl₂N
Average Molecular Weight 238.12 g/mol
Monoisotopic Mass 237.01666 g/mol
Structure

Note: As this compound is often a synthetic intermediate, its physical properties like melting point and boiling point can vary based on purity.

Part 1: Elemental Analysis - The Foundational Verification

Elemental analysis by combustion is the gold standard for confirming the empirical formula of a pure organic compound.[1] Its power lies in its directness: it measures the fundamental building blocks of the molecule—carbon, hydrogen, and nitrogen—providing a quantitative measure of its elemental makeup.

Causality of Method Choice

For a novel or newly synthesized compound like this compound, elemental analysis serves as the first line of defense against gross structural errors. Before committing resources to more complex spectroscopic methods, it is paramount to confirm that the empirical formula aligns with the expected structure. A significant deviation (typically >0.4% absolute) between theoretical and experimental values immediately indicates the presence of impurities (such as residual solvents or starting materials) or a fundamentally incorrect product.[2]

Experimental Protocol: CHN Combustion Analysis

This protocol is based on the principles of dynamic flash combustion, a technique used in modern elemental analyzers.[3][4][5]

  • Instrument Preparation:

    • Ensure the elemental analyzer's combustion and reduction tubes are packed and conditioned according to the manufacturer's specifications.

    • Verify a stable baseline and leak-free system using helium as the carrier gas.

    • Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation:

    • The sample must be scrupulously pure and dry. Residual solvents (e.g., ethyl acetate, hexane) will drastically alter the hydrogen and carbon percentages. Dry the sample under high vacuum for several hours.

    • Accurately weigh 2-3 mg of the homogenized, powdered this compound into a tin capsule using a calibrated microbalance.

    • Securely crimp the capsule to ensure no sample is lost and that it is free of atmospheric contaminants.

  • Analysis:

    • Introduce the sealed tin capsule into the instrument's autosampler.

    • The sample is dropped into a combustion furnace (~900-1000°C) with a pulse of pure oxygen. This flash combustion converts carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (N₂O, NO₂).[1]

    • The resulting gases are swept by the helium carrier gas through a reduction furnace (containing elemental copper at ~650°C) to convert nitrogen oxides to N₂ gas.

    • The gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium reference stream.[3]

  • Data Processing:

    • The instrument software integrates the detector signals and, using the calibration data, calculates the weight percentages of C, H, and N in the original sample.

Workflow for Elemental Analysis

elemental_analysis_workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Interpretation weigh Weigh 2-3 mg Sample encapsulate Seal in Tin Capsule weigh->encapsulate combust Flash Combustion (~1000°C + O₂) encapsulate->combust reduce Reduction (Nₒx → N₂) combust->reduce separate GC Separation reduce->separate detect TCD Detection separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare to Theoretical calculate->compare

Caption: Workflow for CHN elemental analysis by combustion.

Data Interpretation: Theoretical vs. Experimental

The trustworthiness of the result is validated by comparing the experimental data against the theoretical values calculated from the molecular formula C₁₂H₉Cl₂N.

ElementTheoretical %Acceptable Experimental RangeJustification
Carbon (C) 60.53%60.13% - 60.93%Confirms the carbon backbone of the two phenyl rings.
Hydrogen (H) 3.81%3.41% - 4.21%Validates the number of protons on the aromatic rings.
Nitrogen (N) 5.88%5.48% - 6.28%Confirms the presence of the single aniline nitrogen.
Chlorine (Cl) 29.78%(Not directly measured)The remainder of the mass is attributed to chlorine.

Note: The acceptable range is typically ±0.4% absolute from the theoretical value.

Part 2: Mass Spectrometry - Confirming Molecular Weight and Structure

While elemental analysis confirms the ratio of elements, mass spectrometry (MS) provides the absolute molecular weight and crucial structural information through fragmentation analysis. For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice.[6][7]

Causality of Method Choice

The primary reason for choosing GC-MS is twofold:

  • Separation: The gas chromatograph separates the analyte from volatile impurities, ensuring the mass spectrum acquired is of the pure compound.

  • Ionization & Fragmentation: Electron Ionization (EI) is a high-energy technique that not only generates a molecular ion (M⁺˙) corresponding to the molecular weight but also induces predictable fragmentation.[8] For this compound, this fragmentation pattern, especially the distinct isotopic signature of chlorine, provides a definitive fingerprint of the molecule.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • GC Configuration (Example):

    • Injector: Split/Splitless, operated in splitless mode at 250°C to ensure complete volatilization.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is ideal for separating aromatic compounds.

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp to a high temperature (e.g., 280°C at 15°C/min) to elute the compound.

  • MS Configuration (EI Mode):

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation and allows for library matching.[8]

    • Source Temperature: ~230°C.

    • Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400 to ensure capture of all relevant ions.

    • Transfer Line Temperature: ~280°C to prevent condensation of the analyte.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • The compound is separated on the column and enters the MS ion source.

    • A mass spectrum is continuously acquired across the GC run.

Workflow for GC-MS Analysis

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Interpretation dissolve Dissolve in Solvent (~100 µg/mL) inject Inject 1µL dissolve->inject separate Capillary Column Separation inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analyzer (Quadrupole) ionize->analyze detect_ms Detector analyze->detect_ms spectrum Generate Mass Spectrum detect_ms->spectrum interpret Analyze M⁺˙ and Fragments spectrum->interpret

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.